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  • Product: 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride
  • CAS: 49704-72-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties and Synthetic Utility of 2-Amino-2-(3-chlorophenyl)acetonitrile Hydrochloride

Executive Summary In modern medicinal chemistry and drug discovery, α -aminonitriles serve as highly versatile, bifunctional building blocks. 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride (CAS: 49704-72-5) is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug discovery, α -aminonitriles serve as highly versatile, bifunctional building blocks. 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride (CAS: 49704-72-5) is a prime example of such a scaffold, providing a critical intermediate for the synthesis of unnatural amino acids (e.g., 3-chlorophenylglycine) and complex heterocyclic therapeutics, including advanced ERK1/2 pathway inhibitors [2].

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, details a highly efficient, non-aqueous synthetic protocol, and maps its downstream reactivity. By understanding the mechanistic causality behind its synthesis and handling, researchers can optimize yields and ensure the structural integrity of downstream active pharmaceutical ingredients (APIs).

Physicochemical & Structural Profiling

The free base of 2-amino-2-(3-chlorophenyl)acetonitrile is thermodynamically unstable over prolonged periods, prone to spontaneous oligomerization and retro-Strecker degradation. To circumvent this, the compound is isolated and stored as a hydrochloride salt . Protonation of the primary amine locks the nitrogen lone pair, preventing it from acting as a nucleophile and stabilizing the highly electrophilic nitrile carbon [3].

Table 1: Quantitative Chemical Properties
PropertyValue / Description
Chemical Name 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride
CAS Registry Number 49704-72-5
Molecular Formula C8​H8​Cl2​N2​ (or C8​H7​ClN2​⋅HCl )
Molecular Weight 203.07 g/mol
SMILES Cl.NC(C#N)c1cc(Cl)ccc1
Physical State Off-white to pale yellow crystalline powder
Melting Point ~175 °C (with decomposition)
1 H NMR ( CD3​OD ) δ 5.95 (s, 1H, methine), 7.45-7.81 (m, 4H, aromatic)

Mechanistic Synthesis: The Non-Aqueous Strecker Approach

The classical Strecker synthesis (utilizing NaCN and NH4​Cl in aqueous media) often suffers from poor yields when applied to electron-deficient or sterically hindered benzaldehydes due to the reversibility of imine formation and competing hydrolysis.

To achieve high-purity 2-amino-2-(3-chlorophenyl)acetonitrile, a non-aqueous modified Strecker synthesis is employed [1]. This method utilizes trimethylsilyl cyanide (TMSCN) activated by a Lewis acid catalyst ( ZnI2​ ).

Causality of Experimental Choices:
  • Lewis Acid Activation ( ZnI2​ ): Zinc iodide coordinates with the carbonyl oxygen of 3-chlorobenzaldehyde, increasing its electrophilicity and facilitating the rapid nucleophilic attack of the bulky TMSCN.

  • Non-Aqueous Amination: Using methanolic ammonia rather than aqueous ammonium salts prevents the premature hydrolysis of the intermediate α -trimethylsilyloxynitrile into an α -hydroxy acid.

  • Anhydrous HCl Precipitation: Bubbling anhydrous HCl gas through an ethereal solution of the crude free base ensures the immediate precipitation of the hydrochloride salt, driving the equilibrium forward and preventing degradation.

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system. The completion of Step 1 can be monitored via TLC (disappearance of the aldehyde), and the final product purity is validated via the distinct methine singlet at 5.95 ppm in 1 H NMR.

  • Activation & Cyanation: In a flame-dried, argon-purged flask, combine 3-chlorobenzaldehyde (40 mmol) and TMSCN (50 mmol). Add a catalytic amount of anhydrous ZnI2​ .

  • Intermediate Formation: Stir the mixture at ambient temperature for 15 minutes. Caution: The silylation is mildly exothermic.

  • Amination: Introduce a saturated solution of methanolic ammonia (30 mL) in a single aliquot. Warm the reaction vessel to 40°C and maintain stirring for 2 hours.

  • Solvent Exchange: Concentrate the mixture under reduced pressure to remove methanol and excess ammonia. Reconstitute the crude oily residue in anhydrous diethyl ether.

  • Moisture Sequestration: Dry the ethereal solution over anhydrous MgSO4​ to remove trace water generated during the amination step. Filter the solution.

  • Salt Precipitation: Bubble gaseous anhydrous HCl through the filtrate at 0°C. The target hydrochloride salt will rapidly precipitate.

  • Isolation: Collect the off-white powder via vacuum filtration, wash with cold anhydrous ether, and dry in vacuo (Yield: ~97%) [1].

StreckerSynthesis A 3-Chlorobenzaldehyde (Starting Material) B TMSCN + ZnI2 Catalyst (Lewis Acid Activation) A->B Step 1 C alpha-Trimethylsilyloxynitrile (Intermediate) B->C Nucleophilic Addition D Methanolic NH3 (Amination) C->D Step 2 E alpha-Aminonitrile Free Base (Crude) D->E Transamination F Gaseous HCl in Ether (Salt Formation) E->F Step 3 G 2-Amino-2-(3-chlorophenyl)acetonitrile HCl (Final Product) F->G Precipitation

Synthetic workflow of 2-Amino-2-(3-chlorophenyl)acetonitrile HCl via modified Strecker synthesis.

Downstream Reactivity and Pharmaceutical Applications

The strategic value of 2-amino-2-(3-chlorophenyl)acetonitrile lies in its orthogonal reactivity. The primary amine and the nitrile group can be selectively manipulated to generate highly complex molecular architectures.

Synthesis of Unnatural Amino Acids

Acidic or basic hydrolysis of the nitrile group yields 3-chlorophenylglycine , an unnatural amino acid. This moiety is frequently incorporated into peptide-based therapeutics and glycopeptide antibiotics to enhance proteolytic stability and alter binding kinetics.

Amidation for Kinase Inhibitors

The nitrile group can be directly converted into an amidine or an amide. In the development of ERK1/2 pathway inhibitors (crucial for targeting abnormal cellular proliferation in oncology), 2-amino-2-(3-chlorophenyl)acetonitrile is reacted with trimethylaluminum ( AlMe3​ ) to facilitate direct coupling, forming functionalized heterocyclic scaffolds [2].

Protocol Snippet for AlMe3 Mediated Coupling:

  • Suspend 2-amino-2-(3-chlorophenyl)acetonitrile (2.3 mmol) in toluene.

  • Add trimethylaluminum (2M solution in toluene, 2.5 eq) dropwise under inert atmosphere.

  • Subject the mixture to microwave irradiation at 100°C for 1 hour.

  • Quench carefully with water, extract with ethyl acetate, and purify via gradient column chromatography (Methanol/DCM) [2].

DownstreamApps Core 2-Amino-2-(3-chlorophenyl) acetonitrile HCl Hydrolysis Acidic/Basic Hydrolysis Core->Hydrolysis Amidation AlMe3 Mediated Amidation Core->Amidation Cyclization Heterocyclic Cyclization Core->Cyclization UAA 3-Chlorophenylglycine (Unnatural Amino Acid) Hydrolysis->UAA ERK ERK1/2 Inhibitor Building Blocks Amidation->ERK Imidazoles Functionalized Imidazoles (Drug Scaffolds) Cyclization->Imidazoles

Downstream reactivity pathways mapping key pharmaceutical applications of the target compound.

Handling, Stability, and Safety Protocols

As an α -aminonitrile, this compound requires stringent handling protocols to ensure both chemical stability and laboratory safety:

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Exposure to ambient moisture can lead to localized hydrolysis of the nitrile to an amide. Store in a tightly sealed desiccator under an argon atmosphere at 2–8 °C.

  • Toxicity: While the hydrochloride salt mitigates the volatility of the free amine, it retains acute oral and dermal toxicity. It must be handled within a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases. Exposure to strong aqueous bases will deprotonate the salt, liberating the unstable free α -aminonitrile, which may subsequently release trace amounts of hydrogen cyanide (HCN) upon severe degradation.

References

  • US Patent 4,551,526 - Synthesis of alpha-aminonitriles Source: Google Patents URL
  • WO2021086726A1 - Improved methods, kits, compositions and dosing regimens for the use of heterocyclic inhibitors of erk1 and erk2 Source: Google Patents URL
Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(3-chlorophenyl)acetonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride, a valuable interme...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride, a valuable intermediate in pharmaceutical and organic synthesis. The document details the prevalent synthetic methodology, the Strecker synthesis, offering a deep dive into the reaction mechanism, a step-by-step experimental protocol, and critical safety considerations. This guide is designed to equip researchers and drug development professionals with the necessary knowledge to confidently and safely execute this synthesis, underpinned by a foundation of scientific integrity and practical, field-proven insights.

Introduction: The Significance of a Versatile Intermediate

2-Amino-2-(3-chlorophenyl)acetonitrile and its hydrochloride salt are important building blocks in medicinal chemistry and organic synthesis. The presence of a chiral center, a reactive nitrile group, and a substituted aromatic ring makes this compound a versatile precursor for a variety of more complex molecules, including potential therapeutic agents. The conversion of the freebase aminonitrile to its hydrochloride salt is a common practice to enhance its water solubility and stability, which can be advantageous for certain applications and for long-term storage[1].

This guide will focus on the most established and practical method for the synthesis of this compound: the Strecker synthesis. This one-pot, three-component reaction provides an efficient route to α-aminonitriles from readily available starting materials[2].

The Synthetic Pathway: A Mechanistic Exploration of the Strecker Synthesis

The Strecker synthesis is a classic and robust method for the preparation of α-aminonitriles[2]. The reaction involves the condensation of an aldehyde (in this case, 3-chlorobenzaldehyde), an ammonia source (such as ammonium chloride), and a cyanide source (like sodium or potassium cyanide).

The reaction proceeds through two key stages:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 3-chlorobenzaldehyde. This is often facilitated by a mildly acidic environment, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. Following the initial addition, a molecule of water is eliminated to form an imine intermediate (specifically, a Schiff base)[2][3]. The use of a water-absorbing agent can help drive this equilibrium towards the formation of the imine[2].

  • Cyanide Addition: The cyanide ion, a potent nucleophile, then attacks the electrophilic carbon of the imine double bond. This nucleophilic addition results in the formation of the desired α-aminonitrile, 2-Amino-2-(3-chlorophenyl)acetonitrile[2][3].

The following diagram illustrates the general mechanism of the Strecker synthesis:

Strecker_Synthesis cluster_0 Part 1: Imine Formation cluster_1 Part 2: Cyanide Addition cluster_2 Part 3: Hydrochloride Salt Formation 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Hemiaminal Hemiaminal 3-Chlorobenzaldehyde->Hemiaminal + NH3 Ammonia Ammonia Ammonia->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Aminonitrile 2-Amino-2-(3-chlorophenyl)acetonitrile Imine->Aminonitrile + CN- Cyanide_ion Cyanide Ion (CN-) Cyanide_ion->Aminonitrile Hydrochloride_Salt 2-Amino-2-(3-chlorophenyl)acetonitrile Hydrochloride Aminonitrile->Hydrochloride_Salt + HCl HCl Hydrogen Chloride (HCl) HCl->Hydrochloride_Salt

Caption: General workflow for the synthesis of 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride, adapted from established methodologies for similar compounds.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3-Chlorobenzaldehyde140.5714.06 g0.10
Ammonium Chloride53.496.42 g0.12
Sodium Cyanide49.015.39 g0.11
Methanol32.04As needed-
Water18.02As needed-
Methanolic HCl (e.g., 3M)-As needed-
Dichloromethane84.93As needed-
Anhydrous Sodium Sulfate142.04As needed-
Step-by-Step Procedure

Part 1: Synthesis of 2-Amino-2-(3-chlorophenyl)acetonitrile

  • Reaction Setup: In a well-ventilated fume hood, combine 3-chlorobenzaldehyde (14.06 g, 0.10 mol) and methanol (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Addition of Ammonia Source: To the stirred solution, add ammonium chloride (6.42 g, 0.12 mol).

  • Preparation of Cyanide Solution: In a separate beaker, carefully dissolve sodium cyanide (5.39 g, 0.11 mol) in water (20 mL). EXTREME CAUTION: Sodium cyanide is highly toxic. Always wear appropriate personal protective equipment (PPE) and handle it in a fume hood.

  • Reaction Execution: Cool the aldehyde/ammonium chloride mixture in an ice bath to 0-5 °C. Slowly add the sodium cyanide solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding cold water (100 mL).

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Amino-2-(3-chlorophenyl)acetonitrile.

Part 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude aminonitrile in a minimal amount of anhydrous methanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of methanolic hydrogen chloride (e.g., 3M) dropwise with stirring until the solution becomes acidic (test with pH paper).

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to yield 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride.

Safety and Handling: A Self-Validating System of Trustworthiness

The synthesis of 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride involves the use of highly toxic materials, particularly sodium cyanide. Adherence to strict safety protocols is paramount.

  • Cyanide Handling: All operations involving sodium cyanide must be conducted in a certified chemical fume hood.[4][5] Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a suitable option).

  • Quenching and Waste Disposal: Any residual cyanide in the reaction mixture or on glassware should be quenched with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions (pH > 10) to convert it to the less toxic cyanate.[6] All cyanide-containing waste must be disposed of as hazardous waste according to institutional guidelines.

  • Acidic Conditions: Avoid mixing cyanide salts with acids, as this will generate highly toxic and flammable hydrogen cyanide (HCN) gas[6][4]. The work-up procedure should be carefully managed to prevent acidification of the aqueous layer containing residual cyanide.

Characterization and Data Presentation

The final product should be characterized to confirm its identity and purity. The following table summarizes the expected physicochemical properties and analytical data for 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride.

PropertyValue
CAS Number 49704-72-5
Molecular Formula C₈H₈Cl₂N₂
Molecular Weight 203.07 g/mol
Appearance White to off-white solid
Melting Point Specific data not readily available in public literature.
¹H NMR Expected signals for aromatic protons, the methine proton, and the amine protons.
¹³C NMR Expected signals for the aromatic carbons, the nitrile carbon, and the methine carbon.
IR Spectroscopy Characteristic peaks for N-H stretching (amine), C≡N stretching (nitrile), and C-Cl stretching.

Conclusion: Enabling Further Discovery

This technical guide provides a detailed and practical framework for the synthesis of 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride via the Strecker synthesis. By understanding the underlying mechanism, adhering to the experimental protocol, and prioritizing safety, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors. The information presented herein is intended to serve as a robust foundation for further exploration and application of this versatile chemical building block.

References

  • Safety Module: Cyanides. University of California, Santa Barbara. [Link]

  • Cyanides. Division of Research Safety - University of Illinois. (2014, March 24). [Link]

  • Cyanide Compounds. Safety Services - UCL – University College London. (2021, June 7). [Link]

  • Use of Cyanide Salts. NUS Chemistry. [Link]

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Preparation method of aminoacetonitrile hydrochloride.
  • Hydrochloride. Wikipedia. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. (2018, November 12). [Link]

  • Strecker amino acid synthesis. chemeurope.com. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

Sources

Foundational

2-Amino-2-(3-chlorophenyl)acetonitrile Hydrochloride: A Strategic Precursor in the Synthesis of Glycine Derivatives

Executive Summary In the landscape of synthetic organic chemistry and drug discovery, 2-amino-2-(3-chlorophenyl)acetonitrile hydrochloride stands as a highly specialized and critical intermediate. Rather than being a fin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic organic chemistry and drug discovery, 2-amino-2-(3-chlorophenyl)acetonitrile hydrochloride stands as a highly specialized and critical intermediate. Rather than being a final therapeutic agent, this α -aminonitrile salt serves as the quintessential synthetic bridge in the production of 1, a non-proteinogenic α -amino acid (glycine derivative)[1]. By mastering the synthesis and hydrolysis of this aminonitrile, researchers can efficiently generate enantiopure non-natural amino acids, which are indispensable for developing metabolically stable peptidomimetics, amphoteric glycopeptide antibiotics, and targeted antithrombotic agents[2].

Quantitative Chemical Profiling

The transformation from a simple commercially available aldehyde to a complex glycine derivative involves several distinct chemical species. The meta-chloro substitution is preserved throughout the entire workflow, dictating the downstream pharmacological properties (such as lipophilicity and steric bulk) of the synthesized drug molecules[3].

Table 1: Quantitative Physicochemical Data of Key Compounds in the Synthesis Workflow

CompoundMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis Workflow
3-Chlorobenzaldehyde C₇H₅ClO140.57Primary Starting Material
2-Amino-2-(3-chlorophenyl)acetonitrile C₈H₇ClN₂166.61Unstable Free Base Intermediate
2-Amino-2-(3-chlorophenyl)acetonitrile HCl C₈H₈Cl₂N₂203.07Stable Salt Precursor
3-Chlorophenylglycine C₈H₈ClNO₂185.61Final Glycine Derivative

Mechanistic Pathway: The Strecker Synthesis

The generation of the aminonitrile relies on the classic Strecker amino acid synthesis. 3-Chlorobenzaldehyde is condensed with ammonia (generated in situ from ammonium chloride) to form a Schiff base (imine). Subsequent nucleophilic attack by cyanide yields the free base 2-amino-2-(3-chlorophenyl)acetonitrile[1].

Expertise Insight (Causality of Salt Formation): Why isolate this intermediate as a hydrochloride salt? Free α -aminonitriles are thermodynamically unstable at room temperature. They are highly susceptible to retro-Strecker decomposition (which releases highly toxic hydrogen cyanide gas) or spontaneous oligomerization. By performing a reactive extraction with hydrochloric acid, the amine group ( pKa​≈5.5 ) is rapidly protonated. This protonation locks the nitrogen's lone pair, neutralizing its nucleophilicity and preventing both elimination and polymerization pathways[1]. The resulting hydrochloride salt is a bench-stable, isolable solid.

Strecker A 3-Chlorobenzaldehyde + NH4Cl / NaCN B Imine Intermediate (Schiff Base) A->B Condensation C Cyanide Addition (Nucleophilic Attack) B->C C-C Bond Formation D 2-Amino-2-(3-chlorophenyl)acetonitrile (Free Base) C->D Phase Transfer E HCl Treatment (Reactive Extraction) D->E Protonation F Aminonitrile HCl Salt (Stable Precursor) E->F Isolation

Strecker synthesis pathway for 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride.

Experimental Protocols: Synthesis and Hydrolysis

Executing this workflow requires strict adherence to phase management and pH control. The following protocols are designed as self-validating systems, where physical changes serve as intrinsic quality control checkpoints.

Protocol 1: Synthesis and Isolation of the Aminonitrile HCl Salt
  • Imine Formation & Cyanation: In a well-ventilated fume hood, dissolve ammonium chloride and sodium cyanide in a mixture of aqueous ammonia and methanol. Add 1 in one portion. The reaction is exothermic (rising to ~45°C). Stir for 2 hours[1].

    • Causality: The excess ammonia drives the equilibrium toward the imine intermediate, which is rapidly trapped by the cyanide nucleophile.

  • Phase Separation: Dilute the heterogeneous mixture with water and extract with an organic solvent like benzene or toluene. Discard the aqueous layer[1].

    • Causality: The newly formed free base aminonitrile is highly lipophilic and partitions into the organic phase, effectively separating it from unreacted inorganic cyanide and ammonium salts.

  • Reactive Extraction (Salt Formation): Extract the organic layer sequentially with 6 N hydrochloric acid[1].

    • Causality & Self-Validation: The strong acid protonates the aminonitrile, making it highly water-soluble. It immediately partitions into the aqueous acidic layer. This step is a self-validating system: the target compound is successfully isolated in the aqueous phase, leaving unreacted lipophilic aldehyde and non-basic impurities behind in the organic layer.

Protocol 2: Acid-Catalyzed Hydrolysis to 3-Chlorophenylglycine
  • Refluxing: Transfer the combined acidic aqueous extracts (containing the aminonitrile HCl) to a round-bottomed flask and reflux for 2 hours[1].

    • Causality: The combination of high thermal energy and strong acid drives the sequential hydration of the nitrile ( −C≡N ) to an amide ( −CONH2​ ), and its subsequent cleavage to the carboxylic acid ( −COOH ), releasing ammonium chloride.

  • Purification: Distill under reduced pressure to remove volatile byproducts, treat the hydrolysate with activated carbon (Norit), and filter[1].

    • Causality: Harsh reflux conditions often generate trace resinous polymers. Activated carbon adsorbs these high-molecular-weight impurities, yielding a clear, yellow filtrate.

  • Isoelectric Precipitation: While stirring, slowly add ammonium hydroxide until the solution is faintly alkaline to litmus (pH ~5.5-6.0)[1].

    • Causality & Self-Validation: Adjusting the pH to the exact isoelectric point of 3-chlorophenylglycine maximizes the concentration of the neutral zwitterion. Because the zwitterion has minimal aqueous solubility, the amino acid spontaneously crystallizes out of solution. The rapid formation of yellow crystals serves as visual validation of successful hydrolysis and neutralization[1].

Hydrolysis A Aminonitrile HCl Salt B Acidic Hydrolysis (Reflux in 6N HCl) A->B C Amide Intermediate B->C Nitrile Hydration D 3-Chlorophenylglycine HCl C->D Amide Cleavage E Neutralization (NH4OH to pH ~6) D->E pH Adjustment F 3-Chlorophenylglycine (Zwitterionic Derivative) E->F Isoelectric Crystallization

Acid-catalyzed hydrolysis workflow converting the aminonitrile into 3-chlorophenylglycine.

Applications in Drug Development

The ultimate value of 2-amino-2-(3-chlorophenyl)acetonitrile hydrochloride lies in its conversion to 3-chlorophenylglycine. In modern drug discovery, racemic 2 are often subjected to chiral resolution using agents like D-camphor sulfonic acid to isolate the pure (S)- or (R)-enantiomers[2].

These enantiopure glycine derivatives are critical in synthesizing advanced therapeutics. For instance, the incorporation of 2-chlorophenylglycine or 3-chlorophenylglycine analogs into the side chains of amphoteric glycopeptides (such as teicoplanin derivatives) significantly alters their binding affinity to bacterial cell wall precursors[2]. Furthermore, the meta-chloro substitution provides a unique electrostatic and steric profile that is highly sought after in the design of targeted antithrombotic agents and specialized peptidomimetics[4].

References

  • Organic Syntheses Procedure (Synthesis of alpha-Amino-m-chlorophenylacetic acid). Organic Syntheses.1

  • L-3-Chlorophenylglycine | C8H8ClNO2 | CID 1515291 - PubChem . National Institutes of Health (NIH). 3

  • US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation . Google Patents. 2

  • A Technical Guide to (3-Chlorophenyl)acetonitrile: Structure, Properties, and Applications . Benchchem. 4

Sources

Exploratory

The α-Aminonitrile Nexus: A Technical Guide to Prebiotic Ligation, Covalent Inhibition, and Advanced Catalysis

As a Senior Application Scientist, I approach the synthesis and application of α-aminonitriles not merely as a catalog of chemical reactions, but as a highly tunable physicochemical system. The juxtaposition of a nucleop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the synthesis and application of α-aminonitriles not merely as a catalog of chemical reactions, but as a highly tunable physicochemical system. The juxtaposition of a nucleophilic amine and an electrophilic, hydrogen-bonding nitrile group on the same sp3 hybridized carbon creates a unique push-pull electronic environment. This guide explores the causality behind their behavior, detailing their critical roles in prebiotic chemistry, modern drug discovery, and advanced catalytic synthesis.

The Physicochemical Causality of α-Aminonitriles

To understand the utility of α-aminonitriles, we must first examine their fundamental thermodynamics. In standard α-amino acids, the amine group has a pKa​H of approximately 9.5, meaning it exists primarily in a protonated, zwitterionic state at physiological pH (7.4) . This protonation quenches its nucleophilicity.

Conversely, the electron-withdrawing nature of the adjacent nitrile group in α-aminonitriles drastically lowers the basicity of the amine to a pKa​H of roughly 5.3 [[1]]([Link]). The Causality: Because the pKa​H is well below physiological pH, α-aminonitriles remain unprotonated in neutral water. This ensures the amine retains its lone pair, making it a highly active nucleophile over a broad pH range. Furthermore, unlike amino acids (which are deactivated hydrolysis products), aminonitriles possess built-in thermodynamic energy within their carbon-nitrogen triple bond .

Prebiotic Chemistry: Bypassing Deactivated Amino Acids

In origins-of-life research, the "thioester world hypothesis" has long struggled with the thermodynamic hurdle of activating amino acids in water. α-Aminonitriles elegantly solve this problem.

When an α-aminonitrile is acylated by a thioacid, it forms an α-amidonitrile. This acylation electronically activates the nitrile group just enough to favor nucleophilic attack by hydrogen sulfide ( H2​S ), effectively turning the nitrile into a high-energy leaving group that drives peptide bond formation .

PrebioticLigation A α-Aminonitrile (Unprotonated) C α-Amidonitrile (Activated Nitrile) A->C N-Acylation B Thioacid (Acyl Donor) B->C D H2S Byproduct (Leaving Group) C->D Elimination E Peptide Bond Formation C->E Nucleophilic Attack (Next Aminonitrile)

Fig 1. Prebiotic peptide ligation cycle utilizing α-aminonitriles and thioacids.

Drug Development: Targeted Covalent Inhibitors (TCIs)

In modern pharmacology, α-aminonitriles serve as highly effective Targeted Covalent Inhibitors (TCIs). They are deployed as reversible "warheads" targeting cysteine and serine proteases, such as cathepsins (implicated in osteoporosis and cancer) and the SARS-CoV-2 3CL protease .

ProteaseInhibition A Cysteine Protease (Active Site Cys-SH) C Non-Covalent Enzyme-Inhibitor Complex A->C Binding (Ki) B α-Aminonitrile (Electrophilic Warhead) B->C D Thioimidate Adduct (Reversible Covalent Bond) C->D Nucleophilic Attack (k_inact) D->C Hydrolysis/Dissociation (k_off)

Fig 2. Reversible covalent inhibition of cysteine proteases via thioimidate formation.

Advanced Synthetic Utility: MOF-Catalyzed Strecker Reactions

The classical Strecker synthesis is the foundational method for generating α-aminonitriles, but it traditionally relies on toxic cyanide salts and harsh conditions . To modernize this, we employ Metal-Organic Frameworks (MOFs) such as Cr-MIL-101-SO3H or UiO-66-Pyca-CuO as heterogeneous catalysts [[2]]([Link]) .

The Causality: In a Cr-MIL-101-SO3H system, the Cr3+ open metal sites are electronically deficient and act as Lewis acids. They coordinate directly to the carbonyl oxygen of the starting ketone or aldehyde. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon, massively increasing its susceptibility to nucleophilic attack by the amine . The subsequent addition of trimethylsilyl cyanide (TMSCN) yields the α-aminonitrile efficiently.

Quantitative Data Summaries

Table 1: Physicochemical Properties (Amino Acids vs. α-Aminonitriles)
Compound ClassTypical Amine pKa​H Predominant State at pH 7.4Nucleophilic Status
α-Amino Acids ~9.5Zwitterionic (Protonated Amine)Quenched
α-Aminonitriles ~5.3Neutral (Unprotonated Amine)Highly Active
Table 2: Efficacy of Heterogeneous Catalysts in Modern Strecker Synthesis
Catalyst SystemSubstratesReaction TimeYieldReference
UiO-66-Pyca-CuO Aryl Aldehyde, Aniline, TMSCNTLC MonitoredHigh[[3]]([Link])
Cr-MIL-101-SO3H Aromatic Ketone, Amine, TMSCNVariableExcellent
CuO Nanospheres Aryl Aldehyde, Amine, TMSCN4–12 min87–94%

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems , meaning the physical outcomes of the protocol inherently prove the success of the mechanistic steps.

Protocol A: Solid-State Synthesis of α-Aminonitriles via MOF Thin Films

Adapted from the UiO-66-Pyca-CuO methodology.

Self-Validation Mechanism: This protocol uses differential solubility. The synthesized α-aminonitrile is highly soluble in ethanol, whereas the MOF catalyst is strictly insoluble. If the final ethanolic extract is clear and leaves a pure crystalline product upon evaporation, the catalyst separation step is inherently validated without the need for complex chromatography.

  • Reactant Mixing: In a reaction vessel, combine 1 mmol of aryl aldehyde, 1 mmol of aniline, and 1.2 mmol of trimethylsilyl cyanide (TMSCN) in 0.5 mL of ethanol.

  • Catalyst Introduction: Submerge a piece of UiO-66-Pyca-CuO MOF thin film (approx. 10 × 8 × 0.3 mm) into the mixture.

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction via Thin-Layer Chromatography (TLC) until the formation of a solid product is observed.

  • Catalyst Separation: Physically remove the intact MOF thin film from the solution using forceps.

  • Product Isolation: Evaporate the ethanol under reduced pressure to yield the pure, solid α-aminonitrile derivative.

MOFWorkflow S1 Step 1 Reactant Mixing S2 Step 2 MOF Catalysis (RT) S1->S2 S3 Step 3 TLC Monitoring S2->S3 S4 Step 4 Catalyst Separation S3->S4 S5 Step 5 Product Isolation S4->S5

Fig 3. Self-validating solid-state Strecker synthesis workflow using MOF thin films.

Protocol B: Kinetic Validation of Reversible Covalent Inhibition

Self-Validation Mechanism: A "jump-dilution" assay is used. If the inhibitor is a permanent covalent binder, diluting the enzyme-inhibitor complex will not restore enzyme activity. If activity returns proportionally to the dilution factor, the reversibility of the thioimidate adduct is mathematically validated.

  • Pre-Incubation: Incubate the target cysteine protease (e.g., Cathepsin K) with the α-aminonitrile inhibitor at a concentration of 10×IC50​ for 30 minutes to ensure complete thioimidate adduct formation.

  • Jump-Dilution: Rapidly dilute the incubation mixture 100-fold into an assay buffer containing a fluorogenic peptide substrate.

  • Kinetic Monitoring: Continuously monitor the fluorescence cleavage over 60 minutes.

  • Data Analysis: Fit the recovery of fluorescence to a first-order exponential equation to calculate the dissociation rate constant ( koff​ ). A measurable koff​>0 confirms the reversible nature of the nitrile warhead.

References

  • Foden, C., et al. "Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely". Nature (Springer Nature). URL:[Link]

  • Bai, et al. "Sustainable and Chemoselective Synthesis of α-Aminonitriles Using Lewis and Brønsted Acid-Functionalized Nanoconfined Spaces". ACS Sustainable Chemistry & Engineering. URL:[Link]

  • Tadjarodi, A., et al. "Synthesis of UiO-66-Pyca-CuO by a Simple and Novel Method: MOF-based Metal Thin Film as Heterogeneous Catalysts for the Synthesis of α-Aminonitriles". ACS Omega. URL:[Link]

  • Banerjee, et al. "A Metal–Organic Framework to CuO Nanospheres of Uniform Morphology for the Synthesis of α-Aminonitriles under Solvent-Free Condition". Crystal Growth & Design (ACS Publications). URL:[Link]

  • Alvarez, et al. "Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties". ResearchGate. URL:[Link]

Sources

Foundational

Engineering Amino-Acetonitrile Derivatives (AADs): A Paradigm Shift in Anthelmintic Medicinal Chemistry

Abstract The emergence of multi-drug resistance in parasitic nematodes has severely compromised the efficacy of traditional anthelmintic classes, threatening global livestock agriculture and human health. Amino-acetonitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The emergence of multi-drug resistance in parasitic nematodes has severely compromised the efficacy of traditional anthelmintic classes, threatening global livestock agriculture and human health. Amino-acetonitrile derivatives (AADs) represent a critical breakthrough, offering a novel mechanism of action that bypasses existing resistance pathways. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between synthetic medicinal chemistry, molecular parasitology, and preclinical drug development, providing a comprehensive analysis of AADs from bench to target animal.

Introduction: The Chemical Imperative for Novel Anthelmintics

For decades, the control of gastrointestinal nematodes relied heavily on three broad-spectrum anthelmintic classes: benzimidazoles, imidothiazoles (e.g., levamisole), and macrocyclic lactones[1]. The intensive use of these agents inevitably selected for multi-drug resistant nematode populations[2]. The discovery of amino-acetonitrile derivatives (AADs) marked the introduction of the first entirely new anthelmintic class for sheep in over 25 years[3]. Discovered through high-throughput screening programs, AADs exhibit profound efficacy against multi-resistant strains by targeting a uniquely nematode-specific biological pathway[4].

Chemical Space and Structure-Activity Relationship (SAR)

The structural foundation of AADs consists of a low molecular mass amino-acetonitrile core flanked by various aryloxy and aroyl moieties[5]. The optimization of this scaffold revealed strict Structure-Activity Relationship (SAR) rules that govern target engagement:

  • Electron-Withdrawing Substituents: The introduction of electron-withdrawing groups, particularly a trifluoromethyl (CF3) group at the 2-position of the aroyl ring, significantly enhances nematocidal potency compared to electron-donating groups[5].

  • Stereochemical Rigidity: The biological activity of AADs is highly stereospecific. The separation of racemic mixtures (e.g., AAD 96) into pure enantiomers demonstrated that the active enantiomer (AAD 1566, Monepantel) exhibits at least a 300-fold increase in potency in larval development assays compared to its antipode[5].

  • Causality in SAR: This strict chiral differentiation is not merely an artifact of solubility; it dictates the precise spatial orientation required for the AAD molecule to dock into the allosteric pocket of the nematode receptor, thereby ensuring high selectivity and minimizing mammalian off-target toxicity[1].

Synthetic Methodologies: Assembling the AAD Scaffold

The synthesis of the α-aminonitrile core relies heavily on modified Strecker reactions or the nucleophilic substitution of readily available aminoacetonitrile precursors[6]. The following protocol outlines a self-validating, scalable synthetic route for the AAD core.

Protocol 1: Step-by-Step Synthesis of the α-Aminonitrile Core
  • Imine Formation: Combine the aryloxy-substituted ketone or aldehyde with the corresponding primary amine in a polar aprotic solvent (e.g., acetonitrile).

    • Causality: Pre-forming the imine or iminium ion prior to cyanide introduction reduces competitive side reactions, such as the formation of unwanted cyanohydrins[7].

  • Cyanide Addition: Introduce a cyanide source (e.g., aqueous sodium cyanide) alongside a proton source like ammonium chloride (NH4Cl) at a controlled temperature of 0–20°C.

    • Causality: NH4Cl acts as a mild proton source to activate the imine for nucleophilic attack without overly acidifying the medium. Excessive acidity would prematurely hydrolyze the imine back to the starting ketone[8][9].

  • Isolation and Chiral Resolution: Extract the resulting racemic α-aminonitrile using ethyl acetate. Subject the racemate to simulated moving bed (SMB) chiral chromatography to isolate the active enantiomer.

    • Causality: Because nematode receptors exhibit strict stereoselectivity, isolating the pure enantiomer (e.g., AAD 1566) is mandatory to achieve the >99% in vivo efficacy required for clinical candidates[2][5].

Mechanism of Action: Selective nAChR Targeting

The anthelmintic activity of AADs stems from their unique ability to target nematode-specific nicotinic acetylcholine receptors (nAChRs), specifically those containing the MPTL-1 (ACR-23) or DEG-3/DES-2 subunits[10]. Because these specific receptor subunits are absent in mammals, AADs maintain an exceptionally high safety index[3].

By acting as positive allosteric modulators or direct agonists, AADs force the nAChR ion channel into an open state. This triggers a massive influx of cations, leading to cellular depolarization, muscle hypercontraction, and ultimately, the spastic paralysis and death of the nematode[3].

MoA AAD Amino-Acetonitrile Derivative (e.g., Monepantel) Receptor Nematode-Specific nAChR (MPTL-1 / ACR-23 Subunits) AAD->Receptor Binds allosteric site Activation Receptor Conformational Change & Ion Channel Opening Receptor->Activation Agonism Influx Massive Influx of Cations (Na+, Ca2+) Activation->Influx Depolarization Paralysis Muscle Hypercontraction & Spastic Paralysis Influx->Paralysis Action potential spike Death Nematode Death & Clearance Paralysis->Death

Mechanism of Action: AAD-mediated hyperactivation of nematode nAChRs leading to spastic paralysis.

Preclinical Evaluation and Efficacy Profiling

The transition of AADs from chemical libraries to commercial drugs (e.g., Zolvix) requires rigorous, multi-tiered screening workflows[4].

Screening Synthesis Chemical Synthesis & Chiral Resolution InVitro In Vitro HTS (Larval Development Assay) Synthesis->InVitro SAR SAR Optimization (e.g., CF3 addition) InVitro->SAR Hit ID SAR->Synthesis Feedback InVivoRodent In Vivo Rodent Models (Gerbil Efficacy) SAR->InVivoRodent Lead Selection TargetAnimal Target Animal Trials (Sheep/Cattle) InVivoRodent->TargetAnimal Preclinical

Iterative drug discovery workflow for AADs: from chemical synthesis to target animal clinical trials.

Protocol 2: High-Throughput Larval Development Assay (LDA)
  • Egg Isolation and Hatching: Isolate nematode eggs (e.g., Haemonchus contortus) from the feces of infected donor animals. Incubate in a nutrient-rich broth until L1 stage larvae hatch.

    • Causality: Starting the assay with synchronized L1 larvae ensures a uniform developmental baseline, reducing statistical noise in the final phenotypic readout[4].

  • Compound Incubation: Dispense synthesized AAD candidates into 96-well microtiter plates via serial dilution. Add approximately 100 L1 larvae to each well.

    • Causality: Miniaturization in 96-well formats allows for the high-throughput screening of extensive AAD libraries while conserving milligram-scale synthetic intermediates[3].

  • Microscopic Evaluation: Incubate the plates for 7 days at 27°C. Quantify the ratio of fully developed L3 larvae to arrested L1/L2 larvae using inverted microscopy.

    • Causality: The transition from L1 to the infective L3 stage requires complex neuromuscular coordination (feeding and molting). AAD-induced nAChR hyperactivation paralyzes the larvae, halting this molting process and providing a definitive, self-validating phenotypic readout for EC50 calculation[2].

Quantitative Efficacy of Key AAD Candidates

The structural optimization of AADs yielded candidates with exceptional in vivo efficacy, capable of clearing multi-drug resistant isolates at low doses.

CompoundTest Subject / AssayDose / ConcentrationEfficacy / OutcomeReference
AAD 1566 (Monepantel) Sheep (In vivo)2.5 mg/kg>99% clearance of resistant nematodes[2]
AAD 1566 (Monepantel) Cattle (In vivo)5.0 mg/kg>99% clearance of resistant nematodes[2]
AAD 85 Sheep (In vivo)2.5 mg/kg92–100% against L4 stage nematodes[1]
AAD 96 (Racemate) Gerbil (In vivo)1.0 mg/kg84–100% efficacy[1]
Organometallic AAD 5a H. contortus (In vitro)2.10 μg/mL (EC60)Moderate nematocidal activity + ROS generation[11]

Future Frontiers: Organometallic Derivatization

To preempt the inevitable development of resistance to first-generation AADs, medicinal chemists are exploring the bioorganometallic derivatization of the monepantel scaffold. By incorporating metallocenes—such as ferrocenyl and cymantrene analogues—researchers have successfully synthesized compounds that retain activity against the ACR-23 ion channel target[11]. Crucially, these organometallic AADs introduce a secondary mechanism of action: the localized production of Reactive Oxygen Species (ROS)[11]. This dual-threat mechanism represents the next evolutionary step in anthelmintic drug design, ensuring the longevity of the amino-acetonitrile class in veterinary and potentially human medicine.

References

  • Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate Source: Parasitology Research (PubMed) URL:[Link]

  • Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate Source: PMC / NIH URL:[Link]

  • Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds Source: ResearchGate URL:[Link]

  • Haemonchus contortus Acetylcholine Receptors of the DEG-3 Subfamily and Their Role in Sensitivity to Monepantel Source: PLOS Pathogens URL:[Link]

  • CA1164479A - Preparation of aminoacetonitrile derivatives Source: Google Patents URL
  • Methyleneaminoacetonitrile - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

  • Organometallic Derivatization of the Nematocidal Drug Monepantel Leads to Promising Antiparasitic Drug Candidates Source: Chemistry - A European Journal URL:[Link]

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile Source: Journal of the American Chemical Society URL:[Link]

  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate Source: The Royal Society of Chemistry URL:[Link]

Sources

Exploratory

The Nitrile Renaissance: Engineering the -C≡N Pharmacophore in Targeted Drug Design

Executive Summary Historically relegated to the role of a synthetic intermediate or an industrial solvent, the nitrile group (-C≡N) has undergone a dramatic renaissance in medicinal chemistry. Today, it is recognized as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Historically relegated to the role of a synthetic intermediate or an industrial solvent, the nitrile group (-C≡N) has undergone a dramatic renaissance in medicinal chemistry. Today, it is recognized as a highly versatile, privileged pharmacophore. With over 30 FDA-approved nitrile-containing drugs brought to market in recent decades, this functional group is central to modern therapeutic interventions across oncology, virology, and metabolic diseases[1]. This whitepaper explores the physicochemical causality behind the nitrile group's efficacy, its dual modality as both a non-covalent anchor and a covalent reversible warhead, and the rigorous experimental protocols required to validate its mechanism of action.

The Physicochemical Causality of the Nitrile Pharmacophore

Medicinal chemists do not incorporate nitriles by accident; their inclusion is driven by a unique quantum mechanical and steric profile that solves specific structural biology challenges.

  • Steric Profile & Linear Geometry: The sp-hybridized carbon and nitrogen atoms confer a strictly linear, cylindrical geometry. This allows the nitrile to probe deep, narrow hydrophobic pockets—such as the S1' subsite in the SARS-CoV-2 Main Protease (Mpro)—where bulkier bioisosteres (e.g., trifluoromethyl or carboxylates) would clash sterically[2].

  • Electronic Modulation: The strong electron-withdrawing nature (inductive effect) of the nitrile group significantly modulates the pKa of adjacent basic amines, enhancing oral bioavailability and membrane permeability.

  • Metabolic Shielding: Placing a nitrile group on an aromatic ring (arylnitriles) strongly polarizes the π-system. This electron withdrawal deactivates the aromatic ring toward cytochrome P450-mediated oxidative metabolism (e.g., epoxidation), thereby prolonging the drug's pharmacokinetic half-life[3].

Quantitative Comparison: Nitrile vs. Bioisosteres

To understand the structural advantages of the nitrile group, it must be compared against standard bioisosteres used in drug design.

Functional GroupGeometryH-Bonding CapabilityElectrophilicityMetabolic Stability
Nitrile (-C≡N) Linear (sp)Strong AcceptorMild (Tunable)High (Excreted intact)
Carbonyl (-C=O) Trigonal Planar (sp2)Strong AcceptorModerate to HighSusceptible to reduction
Alkyne (-C≡CH) Linear (sp)Very WeakLow (Requires activation)Moderate (CYP oxidation)
Halogen (-Cl/-F) SphericalVery Weak AcceptorNone (Leaving group)Very High

Dual Modalities of Target Engagement: Non-Covalent vs. Covalent

Nitriles are unique in their ability to engage biological targets through two entirely distinct modalities, depending on the architecture of the target's active site.

Modality A: Non-Covalent Engagement

In drugs like the aromatase inhibitor letrozole or the androgen receptor antagonist bicalutamide, the nitrile group does not form chemical bonds. Instead, it acts as a bioisostere for carbonyl or hydroxyl groups. The strong dipole moment of the -C≡N bond allows it to act as a robust hydrogen bond acceptor, engaging directly with active site Serine, Threonine, or Arginine residues, or coordinating with structured water networks[3].

Modality B: Covalent Reversible Inhibition (The "Warhead")

In the realm of protease inhibition (e.g., Cathepsin K, DPP-4, viral proteases), nitriles are deployed as mildly electrophilic warheads. The mechanism involves a nucleophilic attack by the thiolate anion of an active-site cysteine on the electrophilic sp-hybridized carbon of the nitrile. This reaction, often facilitated by a nearby histidine acting as a general acid/base proton donor, forms a covalent 4[4].

Crucially, unlike highly reactive acrylamides that form permanent bonds, the thioimidate formation is reversible. This reversibility is the "Goldilocks" trait of nitriles—they are reactive enough to achieve high potency and prolonged target residence time, but stable enough to avoid indiscriminate, toxic protein adduction[5].

G Nitrile Nitrile Pharmacophore (-C≡N) NonCov Non-Covalent Interactions Nitrile->NonCov Cov Covalent Reversible Binding Nitrile->Cov Hbond Hydrogen Bond Acceptor (Interacts with Ser/Arg) NonCov->Hbond Dipole Dipole-Dipole & Pi-Stacking (Carbonyl Bioisostere) NonCov->Dipole Thioimidate Thioimidate Adduct Formation (Nucleophilic attack by Cys) Cov->Thioimidate

Caption: Nitrile binding modalities: Non-covalent interactions vs. covalent reversible thioimidate formation.

Representative FDA-Approved Nitrile-Containing Drugs
Drug NameBiological TargetDisease IndicationNitrile Modality / Function
Nirmatrelvir SARS-CoV-2 MproCOVID-19Covalent Reversible (Cys145 Thioimidate)
Vildagliptin DPP-4Type 2 DiabetesCovalent Reversible (Catalytic Ser/Cys)
Letrozole AromataseBreast CancerNon-Covalent (H-bond acceptor)
Bicalutamide Androgen ReceptorProstate CancerNon-Covalent (Carbonyl Bioisostere)

Experimental Validation: The Jump Dilution Protocol

To rationally design a nitrile-based covalent inhibitor, researchers must empirically differentiate between non-covalent, covalent reversible, and covalent irreversible mechanisms. The gold standard for this self-validating system is the Jump Dilution Assay .

Causality & Logic: If an inhibitor is non-covalent, enzymatic activity recovers instantaneously upon massive dilution because the equilibrium shifts immediately. If it is covalent irreversible, no activity ever recovers. If it is covalent reversible (characteristic of optimized nitriles), activity recovers slowly over time as the thioimidate bond gradually hydrolyzes[6].

Step-by-Step Methodology: Assessing Covalent Reversibility
  • Pre-incubation: Incubate the target enzyme (e.g., recombinant SARS-CoV-2 Mpro, 10 nM) with the nitrile inhibitor at a concentration of 10 × IC50​ in assay buffer (50 mM HEPES, pH 7.5, 1 mM DTT) for 60 minutes at 37°C.

    • Rationale: This ensures >90% thermodynamic formation of the covalent enzyme-inhibitor (E-I) complex.

  • Rapid Dilution: Dilute the pre-incubation mixture 100-fold into a reaction buffer containing a saturating concentration of a fluorogenic substrate (e.g., FRET-based peptide).

    • Rationale: This drops the free inhibitor concentration well below its Ki​ , forcing the equilibrium toward complex dissociation.

  • Kinetic Monitoring: Immediately monitor fluorescence emission continuously for 4-6 hours using a microplate reader.

  • Data Analysis: Fit the progress curve (product formation vs. time) to the integrated rate equation for slow-binding inhibition to extract kobs​ (which approximates the dissociation constant koff​ under highly diluted conditions).

  • Residence Time Calculation: Calculate the drug-target residence time ( τ ) as τ=1/koff​ .

Workflow Incubate 1. Pre-incubation (Enzyme + Inhibitor) Dilute 2. Rapid Dilution (100-fold in buffer) Incubate->Dilute Substrate 3. Substrate Addition (Fluorogenic probe) Dilute->Substrate Monitor 4. Kinetic Monitoring (Fluorescence vs Time) Substrate->Monitor Analyze 5. Data Analysis (Calculate koff) Monitor->Analyze

Caption: Step-by-step jump dilution workflow for assessing covalent reversibility of nitrile inhibitors.

Overcoming the "Cyanide" Fallacy: Metabolic Stability

Historically, a major hesitation in utilizing nitriles in drug design was the fear of in vivo cyanide (HCN) release. However, modern pharmacokinetic profiling has debunked this as a generalized risk.

The mechanism of cyanide toxicity from nitriles requires alpha-carbon hydroxylation by Cytochrome P450 (CYP450) enzymes, forming an unstable cyanohydrin intermediate that decomposes into an aldehyde and free cyanide. Medicinal chemists bypass this liability through rational structural design:

  • Arylnitriles: By attaching the nitrile directly to an aromatic ring, the molecule lacks alpha-protons entirely, making cyanohydrin formation chemically impossible[3].

  • Steric Blocking: For aliphatic nitriles, introducing steric hindrance (e.g., gem-dimethyl groups) or fluorine atoms at the alpha position blocks CYP450 access.

When these design rules are applied, , usually remaining completely unchanged as it is eliminated from the human body.

Conclusion

The nitrile group has evolved from a simple chemical precursor to a sophisticated, tunable pharmacophore. By mastering the delicate balance between non-covalent affinity and reversible covalent reactivity, drug developers can leverage nitriles to drug previously intractable targets. As demonstrated by recent breakthroughs in antiviral and metabolic therapies, the strategic placement of a -C≡N group can dramatically enhance a molecule's binding affinity, residence time, and pharmacokinetic profile, securing its role in the future of rational drug design.

References

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies Source: RSC Med. Chem. / National Institutes of Health (NIH) URL: 1

  • Cysteine protease inhibition by nitrile-based inhibitors: a computational study Source: Frontiers in Chemistry URL: 4

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases Source: MDPI URL: 2

  • Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease Source: ACS Catalysis - ACS Publications URL: 6

  • Nitriles: an attractive approach to the development of covalent inhibitors Source: RSC Publishing URL: 5

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: Journal of Medicinal Chemistry - ACS Publications URL: 3

Sources

Foundational

2-Amino-2-(3-chlorophenyl)acetonitrile Hydrochloride: A Technical Guide to Synthesis and Application in Kinase Inhibitor Discovery

Executive Summary 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride is a highly versatile α -aminonitrile building block utilized extensively in medicinal chemistry. Its primary application lies in the synthesis of ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride is a highly versatile α -aminonitrile building block utilized extensively in medicinal chemistry. Its primary application lies in the synthesis of advanced heterocyclic compounds, most notably ATP-competitive inhibitors of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) [1].

This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, the mechanistic causality behind its synthesis via the Strecker reaction, and its critical role in modern drug discovery pipelines targeting the MAPK/ERK signaling pathway.

Physicochemical Profiling and Structural Rationale

The free base form of α -aminonitriles is notoriously unstable, often undergoing retro-Strecker decomposition or self-condensation at room temperature. By converting the free base into a hydrochloride salt, the amine lone pair is protonated. This eliminates its nucleophilicity and prevents it from participating in degradation pathways, thereby creating a bench-stable solid suitable for long-term storage and precise stoichiometric handling in multi-step syntheses.

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionAnalytical Causality
Chemical Formula C 8​ H 7​ ClN 2​ • HClThe 1:1 stoichiometric ratio ensures complete protonation of the primary amine.
Molecular Weight 203.07 g/mol Calculated as Free Base (166.61) + HCl (36.46).
Appearance White to off-white crystalline solidHigh crystallinity validates the absence of oligomeric impurities.
Solubility Profile Soluble in H 2​ O, MeOH, EtOH; Insoluble in Et 2​ OEnables selective precipitation during synthesis using non-polar anti-solvents.
Storage Conditions Desiccated, 2–8 °C, inert atmospherePrevents hygroscopic moisture absorption which could trigger slow hydrolysis of the nitrile.

Mechanistic Synthesis: The Strecker Pathway

The synthesis of 2-amino-2-(3-chlorophenyl)acetonitrile is achieved via a classic three-component Strecker reaction [2]. The choice of 3-chlorobenzaldehyde as the starting material is highly deliberate: the meta-chloro substituent exerts a mild electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon. This accelerates the initial condensation with ammonia to form the imine intermediate, priming it for rapid nucleophilic attack by the cyanide ion.

Experimental Protocol: Synthesis of the Hydrochloride Salt

This protocol is designed as a self-validating system. In-process visual and thermal cues confirm the success of each mechanistic step.

Step 1: Imine Formation

  • Suspend ammonium chloride (1.5 eq) in a mixture of aqueous ammonia (28%) and methanol (1:1 v/v).

  • Add 3-chlorobenzaldehyde (1.0 eq) dropwise at 0 °C.

  • Validation Checkpoint: The reaction mixture will transition from a biphasic suspension to a homogenous solution as the aldehyde is consumed and the more soluble imine intermediate forms.

Step 2: Cyanation

  • Introduce sodium cyanide (1.2 eq) portion-wise, maintaining the internal temperature below 10 °C to prevent exothermic degradation.

  • Stir the mixture at room temperature for 12 hours.

  • Validation Checkpoint: Completion is monitored via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active aldehyde spot confirms full conversion to the α -aminonitrile.

Step 3: Workup and Salt Formation

  • Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Dissolve the crude free base in anhydrous diethyl ether.

  • Bubble anhydrous HCl gas (or add 2M HCl in ether) into the solution at 0 °C.

  • Validation Checkpoint: A rapid, dense white precipitate will form. This precipitation is self-validating; the non-polar ether forces the highly polar hydrochloride salt out of solution, leaving non-basic organic impurities dissolved.

  • Filter, wash with cold ether, and dry under vacuum.

StreckerSynthesis A 3-Chlorobenzaldehyde (Starting Material) C Imine Intermediate (Electrophile) A->C Condensation B NH4Cl / NH3 (Amine Source) B->C E 2-Amino-2-(3-chlorophenyl) acetonitrile (Free Base) C->E Nucleophilic Addition D NaCN or TMSCN (Cyanide Source) D->E G Target Compound: Hydrochloride Salt E->G Protonation & Precipitation F Anhydrous HCl (Salt Formation) F->G

Workflow of the Strecker synthesis yielding the stable hydrochloride salt.

Application in Drug Discovery: ERK1/2 Inhibitors

The dysregulation of the RAS/RAF/MEK/ERK pathway is a hallmark of numerous malignancies. While early therapeutic efforts focused on BRAF and MEK inhibitors, acquired resistance frequently occurs. Directly targeting ERK1/2 has emerged as a critical strategy to overcome this resistance [3].

2-Amino-2-(3-chlorophenyl)acetonitrile is a vital precursor in synthesizing these next-generation ERK1/2 inhibitors.

Mechanistic Rationale for the 3-Chlorophenyl Moiety

In structure-based drug design (SBDD), the 3-chlorophenyl group is strategically retained in the final drug architecture. The meta-chloro substitution provides optimal lipophilic bulk (van der Waals radius of Cl is ~1.75 Å) to occupy the hydrophobic pocket adjacent to the ATP-binding hinge region of the ERK kinase domain. This specific spatial arrangement drastically increases binding affinity and kinase selectivity[3].

Experimental Protocol: Microwave-Assisted Nitrile Activation

To build the extended heterocyclic core of ERK inhibitors, the nitrile group of the building block must be activated. Standard hydrolysis is often too harsh, leading to the degradation of the molecule. Instead, modern protocols utilize Lewis acid-mediated microwave coupling [1].

  • Preparation: In a microwave-safe vial, suspend 2-amino-2-(3-chlorophenyl)acetonitrile hydrochloride (1.0 eq) in anhydrous toluene. Add a mild base (e.g., DIPEA) to liberate the free amine in situ.

  • Activation: Add trimethylaluminium (AlMe 3​ , 2.0 M in toluene, 2.5 eq) under an inert argon atmosphere. Causality: AlMe 3​ acts as a potent Lewis acid. It coordinates to the nitrogen of the nitrile, withdrawing electron density and rendering the nitrile carbon highly susceptible to nucleophilic attack by adjacent functional groups or added coupling partners.

  • Microwave Irradiation: Seal the vial and heat in a CEM microwave reactor at 100 °C for 1 hour. Causality: Microwave irradiation ensures rapid, uniform dielectric heating, driving the high-activation-energy cyclization/coupling step before side-reactions (like polymerization) can occur.

  • Quenching: Carefully quench with cold water (Caution: highly exothermic methane gas evolution from unreacted AlMe 3​ ). Extract with ethyl acetate and purify via gradient column chromatography (MeOH/DCM).

Prodrug Strategies

To further optimize the pharmacokinetic profile of the resulting ERK1/2 inhibitors derived from this building block, researchers frequently employ prodrug strategies. By masking polar moieties (such as residual amines or hydroxyls) with bioreversible esters or amides, the oral bioavailability and cellular permeability of the compound are significantly enhanced, a principle foundational to modern clinical drug design [4].

ERKInhibition RAS RAS (Active) RAF RAF Kinase RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation (Thr202/Tyr204) Target Tumor Proliferation ERK->Target Gene Transcription Inhibitor ERK1/2 Inhibitor (3-Cl-Phenyl Derived) Inhibitor->ERK ATP-Competitive Binding

MAPK/ERK signaling pathway and the targeted intervention by 3-chlorophenyl-derived inhibitors.

Analytical Validation Standards

To ensure the integrity of 2-amino-2-(3-chlorophenyl)acetonitrile hydrochloride before downstream coupling, the following self-validating analytical checks must be performed:

Analytical MethodExpected ResultMechanistic Significance
1 H-NMR (DMSO- d6​ ) Broad singlet at ~9.0 ppm (3H, -NH 3+​ ); Singlet at ~5.8 ppm (1H, chiral center CH).Confirms complete protonation of the amine and the presence of the critical α -proton.
FT-IR Spectroscopy Sharp peak at ~2240 cm −1 (C N stretch); Broad band at 3000-2800 cm −1 (NH 3+​ ).Validates the survival of the nitrile group during the harsh HCl salt formation step.
LC-MS (ESI+) [M+H] + peak at m/z 167.0.Confirms the mass of the free base; the isotopic pattern (3:1 ratio) confirms the presence of one chlorine atom.

References

  • Title: Improved methods, kits, compositions and dosing regimens for the use of heterocyclic inhibitors of erk1 and erk2 (WO2021086726A1)
  • Title: A Metal–Organic Framework to CuO Nanospheres of Uniform Morphology for the Synthesis of α -Aminonitriles under Solvent-Free Condition Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: Discovery of Highly Potent, Selective, and Efficacious Small Molecule Inhibitors of ERK1/2 Source: Journal of Medicinal Chemistry (PubMed/NIH) URL: [Link]

  • Title: Prodrugs: design and clinical applications Source: Nature Reviews Drug Discovery (PubMed/NIH) URL: [Link]

Protocols & Analytical Methods

Method

Application Notes & Protocols for the Synthetic Utility of 2-Amino-2-(3-chlorophenyl)acetonitrile Hydrochloride

Introduction: The Strategic Importance of α-Aminonitriles α-Aminonitriles are a class of bifunctional organic compounds characterized by the presence of both an amino group and a nitrile group attached to the same carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of α-Aminonitriles

α-Aminonitriles are a class of bifunctional organic compounds characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom. This unique structural motif renders them exceptionally versatile building blocks in modern organic and medicinal chemistry. They serve as pivotal precursors for the synthesis of α-amino acids, 1,2-diamines, and a diverse array of nitrogen-containing heterocycles, which form the core of many pharmacologically active molecules.[1][2] The Strecker synthesis, first reported in 1850, remains the most classical, efficient, and atom-economical method for their preparation, typically involving a one-pot, three-component reaction between an aldehyde, an amine, and a cyanide source.[1][3][4]

2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride is a specific and valuable example of this compound class. The presence of a 3-chlorophenyl group provides a handle for further functionalization and modulates the electronic and lipophilic properties of derivative molecules, a common strategy in drug design. Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base, which can be prone to degradation.[5] This guide provides an in-depth exploration of its synthesis, handling, and application, with a focus on field-proven protocols and the underlying chemical principles.

PART 1: Safety, Handling, and Storage

1.1. Hazard Assessment

2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride and related aminonitriles are potent chemical agents that must be handled with care.

  • Toxicity: Classified as acutely toxic. Harmful if swallowed, in contact with skin, or if inhaled.[6][7]

  • Irritation: Causes skin and serious eye irritation.[6][7]

  • Cyanide Precursors: All synthetic protocols involve cyanide sources, which are highly toxic. All reactions and handling of cyanide-containing reagents must be performed in a certified chemical fume hood.

1.2. Personal Protective Equipment (PPE) and Engineering Controls

ControlSpecificationRationale
Ventilation Certified Chemical Fume HoodTo prevent inhalation of volatile reagents, byproducts (e.g., HCN), or dust from the solid hydrochloride salt.[8]
Hand Protection Nitrile Gloves (double-gloving recommended)To prevent dermal contact. Contaminated gloves must be changed immediately.
Eye Protection Safety Goggles with Side Shields or Face ShieldTo protect eyes from splashes of corrosive or toxic reagents.[9]
Body Protection Flame-retardant Laboratory CoatTo protect skin and clothing from contamination.

1.3. Storage and Stability

The hydrochloride salt form is generally more stable than the corresponding free base.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep away from strong bases, which will liberate the less stable free-base form, and strong acids or oxidizing agents.

  • Stability Considerations: The free-base form of aminonitriles can be susceptible to degradation, particularly on acidic surfaces like silica gel.[5] The hydrochloride salt mitigates this by protonating the basic amino group.

PART 2: Synthetic Protocol: The Strecker Reaction

The most direct application and common synthesis method for α-aminonitriles is the Strecker reaction. The following protocol details a representative one-pot, three-component synthesis.

2.1. Reaction Principle

The reaction proceeds via the initial formation of an imine from the condensation of an aldehyde (3-chlorobenzaldehyde) and an amine source (ammonia, represented here by ammonium chloride). A Lewis acid can facilitate this step. The subsequent nucleophilic addition of a cyanide ion to the electrophilic imine carbon yields the target α-aminonitrile.[3][4] Using the hydrochloride salt of the product directly in subsequent reactions is often possible, or it can be neutralized during workup to yield the free amine.

Strecker_Mechanism Figure 1: Generalized Strecker Reaction Mechanism cluster_reactants Reactants cluster_products Product Aldehyde R-CHO (3-Chlorobenzaldehyde) Imine R-CH=NH (Imine Intermediate) Aldehyde->Imine + NH₃ - H₂O Ammonia NH₃ Ammonia->Imine Cyanide CN⁻ Aminonitrile R-CH(NH₂)-CN (α-Aminonitrile) Cyanide->Aminonitrile Imine->Aminonitrile + CN⁻

Caption: Generalized Strecker Reaction Mechanism.

2.2. Experimental Workflow

Strecker_Workflow Figure 2: Experimental Workflow for Synthesis Start 1. Reagent Setup (Aldehyde, NH₄Cl, Solvent in Flask) Cool 2. Cool to 0°C (Ice Bath) Start->Cool Add_CN 3. Add Cyanide Source (e.g., TMSCN) Dropwise Cool->Add_CN React 4. Reaction (Stir at RT, Monitor by TLC/LC-MS) Add_CN->React Workup 5. Aqueous Workup (Quench, Neutralize, Extract) React->Workup Dry 6. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) Workup->Dry Purify 7. Purification (Column Chromatography or Recrystallization) Dry->Purify Analyze 8. Analysis (NMR, MS, IR) Purify->Analyze

Caption: Experimental Workflow for Synthesis.

2.3. Detailed Step-by-Step Protocol

This protocol is a generalized procedure adapted from established methods for Strecker synthesis.[10]

Reagents & Materials

ReagentM.W.Amount (mmol)EquivalentsNotes
3-Chlorobenzaldehyde140.57101.0Ensure purity.
Ammonium Chloride (NH₄Cl)53.49151.5Amine source.
Trimethylsilyl Cyanide (TMSCN)99.21121.2Extremely Toxic. Handle in fume hood only. Safer alternative to KCN/HCN.[11]
Methanol (MeOH)32.0450 mL-Anhydrous solvent.
Ethyl Acetate (EtOAc)---For extraction.
Saturated NaHCO₃ (aq)---For workup.
Brine---For washing.
Anhydrous Na₂SO₄---For drying.

Procedure:

  • Imine Formation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chlorobenzaldehyde (10 mmol, 1.41 g) and ammonium chloride (15 mmol, 0.80 g). Add anhydrous methanol (50 mL) and stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.[10]

  • Cyanide Addition: Cool the reaction mixture to 0 °C in an ice bath. In a certified chemical fume hood, cautiously add trimethylsilyl cyanide (TMSCN, 12 mmol, 1.51 mL) dropwise via syringe over 10 minutes. Causality: Adding TMSCN slowly at low temperature controls the exotherm of the reaction and minimizes side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the reaction mixture and hydrolyzes any remaining TMSCN.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄). Causality: The brine wash helps to break any emulsions and remove residual water.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-amino-2-(3-chlorophenyl)acetonitrile as a free base.

  • Purification/Salt Formation:

    • Purification (Free Base): The crude product can be purified by column chromatography on silica gel. Expert Insight: Basic aminonitriles often streak on silica gel. Using an eluent system containing a small amount of a basic modifier (e.g., 1% triethylamine in hexane/ethyl acetate) can significantly improve separation by neutralizing acidic sites on the silica.[5]

    • Hydrochloride Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent or bubble HCl gas through the solution. The hydrochloride salt will precipitate and can be collected by filtration.[12]

PART 3: Applications in Further Synthesis

The true value of 2-amino-2-(3-chlorophenyl)acetonitrile lies in its utility as a versatile synthetic intermediate. The nitrile and amino groups can be selectively transformed to build molecular complexity.

3.1. Hydrolysis to α-Amino Acids

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, (amino)(3-chlorophenyl)acetic acid. This transformation is a cornerstone of using the Strecker synthesis to access unnatural amino acids.[4][13]

3.2. Precursor for Heterocyclic Scaffolds

The dual functionality of the aminonitrile makes it an ideal starting material for constructing heterocyclic rings, which are prevalent in pharmaceuticals. For example, it can be used in the synthesis of imidazoles, thiadiazoles, or substituted benzothiazoles, depending on the reaction partner.[1][14]

3.3. Use in Medicinal Chemistry

Aminonitriles are key components in various therapeutic agents. They have been identified as reversible inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) for the treatment of diabetes.[1] The nitrile group can act as a bioisostere for other functional groups or as a covalent warhead in targeted inhibitors.[15] The 3-chlorophenyl moiety is a common feature in many CNS-active drugs and other pharmacologically active compounds.[16]

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low Yield Incomplete imine formation; Ineffective cyanide addition; Degradation during workup.Ensure anhydrous conditions. Use a slight excess of the amine and cyanide source. Perform workup at low temperatures and avoid strong acids/bases.[5]
Multiple Spots on TLC Side reactions; Incomplete reaction; Product degradation.Optimize reaction time and temperature. Check purity of starting materials. Use modified silica gel for purification.
Product Degradation on Silica Column Acidity of silica gel causing decomposition of the basic amine.Add 1-2% triethylamine or ammonia in methanol to the eluent system.[5] Alternatively, use neutral or basic alumina for chromatography.
Difficulty in Forming HCl Salt Product is too soluble in the chosen solvent; Impurities preventing crystallization.Ensure the free base is pure before attempting salt formation. Try a less polar solvent system (e.g., hexane/ether). Cool to sub-ambient temperatures.

References

  • Gawande, P., & Bhanage, B. M. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • Ranu, B. C., & Dey, S. S. (2004). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal. [Link]

  • Wikipedia contributors. (2023). Strecker amino acid synthesis. Wikipedia. [Link]

  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Strecker synthesis of α-aminonitriles using Au nanoparticles capped with porous SiO2 shell (Au@pSiO2) as a highly efficient and recyclable nanostructured catalyst. Polyhedron. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Pérez-Gálan, P., et al. (2024). Efficient synthesis of β-aminonitriles from arynes and imines in acetonitrile. RSC Advances. [Link]

  • Google Patents. (1994). Process for the preparation of aminonitriles.
  • Google Patents. (1992). Process for the preparation of aminonitriles.
  • PrepChem. (2023). Synthesis of 2-amino-2-phenyl acetonitrile. PrepChem.com. [Link]

  • Agilent. (2025). SAFETY DATA SHEET - Acetonitrile. Agilent. [Link]

  • NextSDS. (2023). 2-amino-2-(2,3-dichlorophenyl)acetonitrile — Chemical Substance Information. NextSDS. [Link]

  • Stasiak, A., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules. [Link]

  • O'Reilly, E., et al. (2020). Process Optimisation Studies and Aminonitrile Substrate Evaluation of Rhodococcus erythropolis SET1, A Nitrile Hydrolyzing Bacterium. ChemistryOpen. [Link]

  • Shaikh, R. U., & Khan, I. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. [Link]

  • Google Patents. (2012). Preparation method of aminoacetonitrile hydrochloride.
  • ResearchGate. (2020). Synthesis and antimicrobial screening of some new acid chloride derivatives of 2-amino-N (3-chlorophenyl)-4, 5, 6, 7-Tetrahydrobenzo[b] thiophen-3-carboxamide. ResearchGate. [Link]

  • Patel, R. V., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Medicinal Chemistry. [Link]

  • Bonatto, V., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

Sources

Application

Advanced NMR Spectroscopy of Substituted Aminoacetonitriles: Structural Elucidation and Methodological Protocols

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Mechanistic Context & Scientific Significance Aminoacetonitriles are highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Mechanistic Context & Scientific Significance

Aminoacetonitriles are highly versatile intermediates in modern organic synthesis. Primarily recognized as the foundational intermediates in the Strecker amino acid synthesis, they are also critical building blocks for nitrogen-rich heterocycles, energetic materials[1], and active pharmaceutical ingredients (APIs)[2].

Because the α-carbon (Cα) in these molecules is flanked by two distinct functional groups—an electron-withdrawing cyano group (-C≡N) and an amine moiety (-NR₂)—the structural elucidation of these compounds requires high-resolution analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for verifying the structural integrity, substitution patterns, and purity of these critical intermediates[2].

Spectroscopic Signatures & Structural Causality

The NMR spectra of substituted aminoacetonitriles are governed by the complex electronic environments established by their functional groups:

  • Carbon-13 (¹³C) NMR Signatures: The α-carbon typically resonates in the upfield region between 30 and 50 ppm, heavily influenced by the electronegativity of the adjacent nitrogen atom[3]. The nitrile carbon (-C≡N) serves as a highly reliable diagnostic marker. Due to the sp-hybridization and the specific magnetic shielding tensor of the triple bond, the nitrile carbon consistently appears as a deshielded quaternary signal between 117.0 and 120.0 ppm[4].

  • Proton (¹H) NMR Signatures: The α-protons (Hα) are subjected to the diamagnetic anisotropy of the nitrile triple bond. Depending on the spatial orientation and the nature of the amine substituents (e.g., aliphatic versus aromatic), the Hα signals typically resonate between 3.40 and 4.20 ppm[4].

Quantitative Chemical Shift Reference Data

To facilitate rapid spectral assignment, the following table summarizes the benchmark ¹H and ¹³C NMR chemical shifts for a series of representative substituted aminoacetonitriles.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Aminoacetonitriles (Acquired at 400 MHz / 100 MHz).

CompoundSolvent¹H NMR (α-CH/CH₂)¹³C NMR (α-C)¹³C NMR (-C≡N)Ref
Aminoacetonitrile (Unsubstituted)CDCl₃~3.50 ppm30.30 ppm~117.00 ppm[3]
(Phenylamino)acetonitrileCDCl₃3.99 ppm32.61 ppm117.30 ppm[4]
((2,6-Dimethylphenyl)amino)acetonitrileCDCl₃3.90 ppm36.16 ppm117.97 ppm[4]
2-((Thiophen-2-ylmethyl)amino)acetonitrileCDCl₃3.59 ppm35.90 ppm117.49 ppm[4]

Self-Validating Experimental Protocol

Step 1: Sample Preparation & Solvent Selection
  • Action: Dissolve 15–20 mg (for ¹H NMR) or 40–50 mg (for ¹³C NMR) of the purified aminoacetonitrile in 0.6 mL of a deuterated solvent.

  • Causality: CDCl₃ is the standard choice due to its excellent solubilizing properties and minimal spectral interference[2]. However, if the target compound contains primary or secondary amines (-NH₂ or -NHR) and rapid proton exchange is causing severe signal broadening, switch to DMSO-d₆. DMSO acts as a strong hydrogen-bond acceptor, significantly slowing down the intermolecular proton exchange rate and allowing the amine protons to be observed as sharp, distinct signals.

  • Validation Checkpoint: Visually inspect the NMR tube against a light source. The solution must be completely homogenous and free of suspended particulates to prevent magnetic susceptibility gradients that distort line shapes.

Step 2: Instrument Calibration (Locking and Shimming)
  • Action: Insert the sample into the probe (standard acquisition at 298 K). Lock onto the deuterium frequency of the solvent. Perform rigorous gradient shimming across the Z-axis (Z1–Z3).

  • Causality: Precise field homogeneity is critical. Substituted aminoacetonitriles often exhibit fine scalar couplings (e.g., splitting from chiral centers or adjacent alkyl groups). Poor shimming will obscure these critical multiplet structures.

  • Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the solvent residual peak or internal TMS standard. Proceed to acquisition only if the FWHM is <1.0 Hz.

Step 3: Pulse Sequence & Acquisition Parameters
  • Action (¹H NMR): Set the relaxation delay (D1) to 1–2 seconds. Acquire 16–64 scans.

  • Action (¹³C NMR): Set the D1 to 2–3 seconds. Acquire >1024 scans.

  • Causality: The nitrile carbon (-C≡N) is a quaternary nucleus lacking attached protons, meaning it cannot undergo efficient dipole-dipole relaxation. A longer D1 delay is mandatory to ensure the nitrile carbon fully relaxes back to equilibrium between pulses, preventing signal attenuation and allowing for accurate detection[4].

  • Validation Checkpoint: Monitor the Free Induction Decay (FID) in real-time. Ensure the signal decays completely to the baseline before the next pulse is applied to avoid truncation artifacts (sinc wiggles).

Step 4: Data Processing & Phase Correction
  • Action: Apply an exponential apodization function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C). Perform zero-filling, Fourier Transform (FT), and manual phase/baseline correction.

  • Causality: Apodization mathematically suppresses the high-frequency noise at the tail end of the FID. This enhances the signal-to-noise (S/N) ratio without significantly sacrificing resolution, which is crucial for identifying the weak quaternary -C≡N signal.

Workflow Visualization

NMR_Workflow N1 1. Sample Preparation Weigh 15-50 mg Select CDCl3 or DMSO-d6 N2 2. Spectrometer Calibration Lock 2H Frequency Shim Z-axis (Z1-Z3) N1->N2 Validated Solution N3 3. Pulse Sequence & Acquisition 1H: D1=1-2s 13C: D1=2-3s (for -CN) N2->N3 Field Homogeneity Confirmed N4 4. Data Processing Apodization (LB=0.3-1.0 Hz) Phase/Baseline Correction N3->N4 Raw FID Data N5 5. Structural Validation Assign Cα (30-50 ppm) Assign -CN (~117 ppm) N4->N5 Processed Spectrum

Workflow for the NMR spectroscopic characterization of substituted aminoacetonitriles.

Troubleshooting Common Spectral Artifacts

  • Quadrupolar Broadening: The ¹⁴N nucleus of both the amine and nitrile groups possesses a spin of I=1 and a quadrupole moment. This can occasionally cause slight broadening of adjacent α-proton signals. If severe, acquiring the spectrum at an elevated temperature can increase the quadrupolar relaxation rate, which paradoxically sharpens the proton signals by decoupling the scalar interaction.

  • Kinetic Degradation in Solution: Certain highly reactive aminoacetonitriles (e.g., methyleneaminoacetonitrile) are kinetically unstable at room temperature and may oligomerize or degrade into trimers within hours. If extraneous peaks appear over time, prepare a fresh sample and acquire the data at a lower temperature (e.g., 273 K) to trap the monomeric state.

References

  • Benchchem. An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • RSC (Royal Society of Chemistry). Iron(III)-catalyzed mono-, di- and tricyanomethylation of primary amines with diazoacetonitrile.
  • ResearchGate. Aminoacetonitrile as Precursor for Nitrogen Rich Stable and Insensitive Asymmetric N-Methylene-C Linked Tetrazole-Based Energetic Compounds.
  • Astronomy & Astrophysics. Millimeter- and submillimeter-wave spectrum of methyleneaminoacetonitrile.
  • ACS (American Chemical Society). Primary α-Phosphino- and α-Arseno-Nitriles, Analogues of α-Aminonitriles.

Sources

Method

Application Note: Amino-Acetonitrile Derivatives (AADs) as Next-Generation Anthelmintics

Introduction to Amino-Acetonitrile Derivatives The global agricultural sector and human health initiatives face a critical challenge: the rapid emergence of multi-drug resistance in parasitic nematodes. Traditional broad...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Amino-Acetonitrile Derivatives

The global agricultural sector and human health initiatives face a critical challenge: the rapid emergence of multi-drug resistance in parasitic nematodes. Traditional broad-spectrum anthelmintics—such as benzimidazoles, imidazothiazoles (levamisole), and macrocyclic lactones—are increasingly failing[1]. Amino-acetonitrile derivatives (AADs) represent a breakthrough class of synthetic anthelmintics, characterized by a core amino-acetonitrile structure linked to various aryloxy and aroyl moieties[2]. The lead compound, monepantel (AAD 1566), was the first new anthelmintic class introduced for sheep in over 25 years, offering full efficacy against strains resistant to all other major drug classes[3][4].

This application note provides a comprehensive guide to the mechanism of action, efficacy profiling, and standardized experimental protocols for evaluating AADs in anthelmintic drug development.

Mechanism of Action: A Nematode-Specific Target

The clinical success of AADs is rooted in their unique and highly selective mechanism of action. Unlike macrocyclic lactones that target glutamate-gated chloride channels, or imidazothiazoles that act on general nicotinic acetylcholine receptors (nAChRs)[4], AADs specifically target a nematode-specific clade of nAChR subunits[2].

Monepantel acts as a positive allosteric modulator and direct agonist of the DEG-3/DES-2 like nAChR subunits, specifically targeting the MPTL-1 (monepantel-1) receptor subunit in species like Haemonchus contortus[2]. Because this specific receptor subunit is absent in mammals, AADs exhibit a remarkably high safety index[4]. Binding to MPTL-1 induces an irreversible opening of the ion channel, leading to an uncontrolled influx of cations (Na⁺, Ca²⁺). This constant influx causes massive depolarization of the nematode's muscle cells, resulting in spastic paralysis, expulsion from the host, and subsequent death[2][3].

MOA AAD Amino-Acetonitrile Derivative (e.g., Monepantel) Receptor Nematode-Specific nAChR (DEG-3/MPTL-1) AAD->Receptor Agonist binding Channel Ion Channel Opening (Na+, Ca2+ Influx) Receptor->Channel Activates Depolarization Muscle Cell Depolarization Channel->Depolarization Uncontrolled influx Paralysis Spastic Paralysis & Nematode Death Depolarization->Paralysis Induces

Caption: Mechanism of action of AADs targeting nematode-specific nAChRs to induce spastic paralysis.

Quantitative Efficacy Profiling

AADs are rapidly absorbed and metabolized in the liver into active sulfone metabolites (e.g., monepantel sulfone), which maintain potent anthelmintic activity[3][5]. The table below summarizes the typical efficacy metrics of AADs against key nematode species.

CompoundNematode SpeciesAssay TypeParameterValueReference
AADs (Optimized) H. contortus / T. colubriformisIn Vitro Larval DevelopmentEC₁₀₀0.01 - 0.04 μg/mL[1]
Monepantel (AAD 1566) H. contortus (Multi-resistant)In Vivo (Sheep Model)Efficacy>96% at 2.5 mg/kg[1]
Monepantel Sulfone Teladorsagia circumcinctaEgg Hatch Test (EHT)IC₅₀Species-dependent[6]

Experimental Workflows and Protocols

To ensure a self-validating system for drug discovery, the evaluation of AADs follows a strict progression from high-throughput in vitro screening to in vivo validation[2].

Workflow Compound Synthesize AAD Compounds InVitro In Vitro Screening (LDA / EHT) Compound->InVitro High-throughput InVivo In Vivo Efficacy (Rodent/Sheep Models) InVitro->InVivo Select active hits PKPD PK/PD & Toxicity Evaluation InVivo->PKPD Confirm efficacy Candidate Lead Candidate (e.g., Monepantel) PKPD->Candidate Safety & Metabolism

Caption: Generalized experimental workflow for the screening and validation of AAD anthelmintics.

Protocol 1: In Vitro Larval Development Assay (LDA)

The LDA is the primary high-throughput screening method for AADs, assessing the compound's ability to inhibit the development of L1 larvae to the infective L3 stage[3].

  • Rationale : LDA directly measures the larvicidal properties of the compound over a developmental cycle, which is highly predictive of in vivo efficacy against gastrointestinal nematodes.

  • Step 1: Egg Recovery : Isolate fresh nematode eggs (e.g., H. contortus) from the feces of infected donor animals using a standard sugar flotation method (specific gravity 1.2)[7].

  • Step 2: Compound Preparation : Dissolve the AAD in DMSO and perform serial dilutions in a 96-well plate. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced toxicity.

  • Step 3: Incubation : Add approximately 50-100 eggs per well in a nutrient medium (e.g., yeast extract and Earle's balanced salt solution). Incubate at 27°C for 7 days.

  • Step 4: Evaluation : Stop the assay by adding a drop of Lugol's iodine to fix the larvae[2]. Quantify the number of unhatched eggs, L1/L2 larvae, and fully developed L3 larvae under an inverted microscope.

  • Step 5: Data Analysis : Calculate the EC₅₀ and EC₁₀₀ using non-linear regression analysis. AADs typically show EC₁₀₀ values in the low ng/mL range[1].

Protocol 2: In Vivo Efficacy Testing (Rodent Model)

Before advancing to target livestock (sheep/cattle), AADs are evaluated in rodent models (e.g., gerbils) infected with target nematodes[1].

  • Rationale : Rodent models provide a rapid, cost-effective mammalian system to assess pharmacokinetics, bioavailability, and in vivo parasite clearance before large animal trials.

  • Step 1: Infection : Artificially infect gerbils via oral gavage with infective L3 larvae of H. contortus or T. colubriformis.

  • Step 2: Treatment : On day 10 post-infection (when larvae have matured to adults), administer the AAD via oral gavage. Formulate the drug in a suitable vehicle (e.g., PEG400/DMSO) at varying doses (e.g., 1 to 10 mg/kg).

  • Step 3: Necropsy and Worm Count : Euthanize the animals 4-5 days post-treatment. Isolate the stomach and small intestines, open them longitudinally, and incubate in saline at 37°C to allow worms to migrate out.

  • Step 4: Efficacy Calculation : Count the surviving worms under a stereomicroscope. Calculate efficacy as the percentage reduction in worm burden compared to the untreated vehicle control group using Abbott's formula[8].

Conclusion

Amino-acetonitrile derivatives have redefined the landscape of anthelmintic therapy. By targeting the nematode-specific MPTL-1 receptor, compounds like monepantel bypass existing resistance mechanisms while maintaining an excellent safety profile in mammals. Adherence to rigorous in vitro and in vivo protocols ensures that the next generation of AADs can be accurately profiled for pharmacokinetic viability and broad-spectrum efficacy.

References

  • Cambridge University Press. Monepantel: the most studied new anthelmintic drug of recent years. Available at: [Link]

  • National Institutes of Health (PMC). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Available at:[Link]

  • SCOPS. Broad-spectrum Anthelmintics. Available at:[Link]

  • MSD Veterinary Manual. Pharmacokinetics of Anthelmintics in Animals. Available at: [Link]

  • ResearchGate. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Available at:[Link]

  • ResearchGate. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Available at:[Link]

  • Google Patents. WO2015044396A1 - Bis-organometallic 2-amino-3-hydroxy-2-methylpropanenitrile derivatives for use as anthelmintics.

Sources

Application

Application Note: Green Synthesis of α-Aminonitriles via Multicomponent Strecker Reactions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Strategic Overview α-Aminonitriles are highly versatile syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Strategic Overview

α-Aminonitriles are highly versatile synthetic intermediates, serving as essential precursors for the synthesis of α-amino acids, 1,2-diamines, and a wide array of nitrogen-containing heterocycles (e.g., imidazoles and thiadiazoles)[1]. In medicinal chemistry, the α-aminonitrile motif is a critical stepping stone in the total synthesis of complex, biologically active alkaloids such as saframycin A and ecteinascidin 743[2][3].

Historically, the classical Strecker reaction—the standard method for synthesizing α-aminonitriles—relied on highly toxic cyanide sources (HCN or alkali metal cyanides) and volatile organic solvents (VOCs)[3]. As a Senior Application Scientist, I advocate for the transition to Green Strecker Protocols . By utilizing trimethylsilyl cyanide (TMSCN) as a safer, more manageable cyanide source[2], and shifting to aqueous or completely solvent-free conditions[2][4], we can drastically reduce the environmental E-factor of these syntheses while maintaining or exceeding traditional yields.

Mechanistic Principles & Causality in Catalyst Selection

The green multicomponent Strecker reaction proceeds via a well-defined sequence: the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine/iminium intermediate, followed by the nucleophilic addition of the cyanide ion to the C=N bond[3].

Why choose green catalysts? In the absence of a catalyst, the nucleophilic attack of TMSCN on the imine is often sluggish, especially for sterically hindered ketones. Green catalysts—such as supramolecular hosts (β-cyclodextrin)[4], dicationic ionic liquids[5], or heterogeneous solid acids (e.g., SBA-15-SO3H[2] and Cr-MIL-101-SO3H[6])—serve a dual purpose. They act as Lewis or Brønsted acids to activate the carbonyl carbon (accelerating imine formation) and subsequently activate the imine nitrogen to facilitate cyanation[6]. Furthermore, these catalysts are specifically chosen for their phase-separation properties, allowing for simple recovery and reuse without the need for energy-intensive chromatographic purification[2][5].

G A Carbonyl Compound (Aldehyde/Ketone) C Imine/Iminium Intermediate A->C Condensation (-H2O) B Primary/Secondary Amine B->C Condensation (-H2O) E α-Aminonitrile Product C->E Nucleophilic Addition D Cyanide Source (e.g., TMSCN) D->E CN- Donor F Green Catalyst (MOF, IL, or β-CD) F->A Carbonyl Activation F->C Imine Activation

Mechanistic pathway of the green Strecker synthesis of α-aminonitriles.

Comparative Efficacy of Green Catalytic Systems

To select the optimal protocol for your specific substrate scope, consult the quantitative data summarized below. Solvent-free conditions generally offer the fastest kinetics, while aqueous systems are excellent for highly polar substrates.

Catalytic SystemReaction MediumCyanide SourceReaction TimeTypical Yield (%)Catalyst Recovery StrategyLiterature
β-Cyclodextrin WaterTMSCN1–2 h85–98Phase separation (aqueous phase reused)[1]
Indium Powder (10 mol%) WaterTMSCN2–4 h79–98Filtration[2]
SBA-15-Ph-Pr-SO3H Solvent-freeTMSCN15 min>95Filtration / Centrifugation[3]
Dicationic Ionic Liquid Solvent-freeTMSCN30 min97Solvent extraction (IL remains)[4]
Cr-MIL-101-SO3H (MOF) Solvent-freeTMSCN24 h>90Centrifugation[5]

Experimental Protocols

The following protocols are designed as self-validating systems. By strictly observing the physical changes and analytical checkpoints described, researchers can ensure high fidelity and reproducibility.

Protocol A: Aqueous Synthesis using β-Cyclodextrin (Supramolecular Catalysis)

Causality Note: β-Cyclodextrin (β-CD) provides a hydrophobic microenvironment within its cavity. This encapsulates the organic substrates in water, promoting the reaction via the hydrophobic effect and stabilizing the transition state through hydrogen bonding, entirely precluding the need for traditional acid/base catalysts[4].

Step-by-Step Methodology:

  • Catalyst Preparation: Dissolve 10 mol% of β-CD in 5 mL of distilled water at 60 °C. Allow the solution to cool to room temperature (25 °C).

  • Substrate Pre-organization: Add the aldehyde/ketone (1.0 mmol) and the amine (1.0 mmol) to the aqueous β-CD solution. Stir vigorously for 10–15 minutes.

    • Validation Checkpoint: The mixture will turn cloudy as the inclusion complex forms. Do not proceed until this physical change is observed.

  • Cyanation: Add TMSCN (1.2 mmol) dropwise to the reaction mixture. Note: A slight excess (1.2 eq) is used to compensate for any trace hydrolysis of TMSCN in the aqueous medium.

  • Reaction Monitoring: Stir at room temperature. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 8:2). The disappearance of the carbonyl spot confirms the completion of the reaction.

  • Product Isolation: Extract the mixture with a green solvent (e.g., ethyl acetate, 3 × 5 mL). The α-aminonitrile partitions into the organic layer.

  • Catalyst Recovery: The aqueous layer containing β-CD is retained in the reaction flask. Evaporate residual organic solvent under a gentle stream of nitrogen, and the aqueous β-CD solution is ready for the next cycle[4].

Protocol B: Solvent-Free Synthesis using Dicationic Ionic Liquids

Causality Note: Dicationic ionic liquids (e.g., B[MIm]2[PF6]2) act as both the reaction medium and the catalyst. Their dense, highly structured ionic environment stabilizes the imine intermediate and drastically reduces reaction times without generating VOC emissions[5].

Workflow Step1 Step 1: Reagent Mixing Aldehyde + Amine + TMSCN + Catalyst Step2 Step 2: Solvent-Free Reaction Stir at RT/50°C, Monitor via TLC Step1->Step2 Step3 Step 3: Work-up Dilute with Green Solvent (e.g., EtOH/EtOAc) Step2->Step3 Step4 Step 4: Catalyst Recovery Centrifugation / Filtration Step3->Step4 Step4->Step1 Recycle Catalyst (up to 5 cycles) Step5 Step 5: Product Isolation Evaporation & Crystallization Step4->Step5

Workflow for the solvent-free, catalyst-recyclable synthesis of α-aminonitriles.

Step-by-Step Methodology:

  • Reagent Mixing: In a 10 mL round-bottom flask, combine the aldehyde (1.0 mmol) and amine (1.0 mmol). Stir for 5 minutes to initiate imine formation.

  • Catalyst & Cyanide Addition: Add 5 wt% of the dicationic ionic liquid (B[MIm]2[PF6]2) followed by TMSCN (1.2 mmol).

  • Solvent-Free Reaction: Stir the neat mixture at room temperature. The high concentration of substrates in the solvent-free environment drives the equilibrium forward rapidly.

  • Work-up & Isolation: Upon completion (typically 30 mins, confirmed by TLC), add 5 mL of diethyl ether or ethyl acetate. The α-aminonitrile product dissolves, while the ionic liquid remains completely insoluble.

  • Phase Separation (Self-Validation): Decant the organic layer.

    • Validation Checkpoint: Perform a visual inspection of the organic extract. It should be completely transparent. Evaporate a 100 µL aliquot on a watch glass; the absence of viscous ionic liquid droplets confirms successful phase separation.

  • Catalyst Recycling: Dry the residual ionic liquid in the flask under vacuum at 60 °C for 1 hour to remove trace moisture/solvent before initiating the next cycle. This protocol maintains >95% yield across at least 5 consecutive cycles[5].

Conclusion

The transition from classical Strecker conditions to green, multicomponent methodologies represents a critical evolution in synthetic chemistry. By leveraging supramolecular hosts in water or utilizing solvent-free ionic liquid/MOF systems, researchers can achieve quantitative yields of α-aminonitriles while eliminating toxic waste, simplifying purification, and enabling robust catalyst recycling.

References

  • Title: Supramolecular catalysis of Strecker reaction in water under neutral conditions in the presence of beta-cyclodextrin Source: The Journal of Organic Chemistry / PubMed URL: [Link]

  • Title: A truly green synthesis of a-aminonitriles via Strecker reaction Source: Organic and Medicinal Chemistry Letters / ScholarWorks @ UTRGV URL: [Link]

  • Title: Solvent-free three component Strecker reaction of ketones using highly recyclable and hydrophobic sulfonic acid based nanoreactors Source: Green Chemistry / Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Dicationic ionic liquids as effective catalysts in solvent free Strecker synthesis Source: Current Research in Green and Sustainable Chemistry / ScienceDirect URL: [Link]

  • Title: Sustainable and Chemoselective Synthesis of α-Aminonitriles Using Lewis and Brønsted Acid-Functionalized Nanoconfined Spaces Source: ACS Omega / ACS Publications URL: [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of 2-Amino-2-(3-chlorophenyl)acetonitrile for Analytical Applications

Introduction 2-Amino-2-(3-chlorophenyl)acetonitrile is a chiral synthetic intermediate of significant interest in pharmaceutical development. Its structure, featuring a primary amine and a nitrile group attached to a ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-2-(3-chlorophenyl)acetonitrile is a chiral synthetic intermediate of significant interest in pharmaceutical development. Its structure, featuring a primary amine and a nitrile group attached to a stereocenter, presents unique analytical challenges. Direct analysis of this compound using techniques like gas chromatography (GC) is often hindered by its polarity and low volatility, leading to poor chromatographic performance, including peak tailing and low sensitivity.[1][2][3] Derivatization, the process of chemically modifying the analyte, is a crucial step to overcome these limitations and enable robust and reliable quantification and characterization.[1][4][5][6][]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 2-Amino-2-(3-chlorophenyl)acetonitrile for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure scientific integrity.

The Analytical Imperative for Derivatization

The primary amine group in 2-Amino-2-(3-chlorophenyl)acetonitrile is the main driver for its challenging analytical behavior. The lone pair of electrons on the nitrogen atom can interact strongly with active sites, such as free silanol groups, on GC columns and inlet liners, leading to adsorption and poor peak shape.[2] Derivatization mitigates these issues by replacing the active hydrogens on the amine with less polar, more stable functional groups.[1][3][8] This chemical modification achieves several key objectives:

  • Increased Volatility and Thermal Stability: Essential for GC analysis, derivatization reduces the polarity of the molecule, allowing it to be readily vaporized without thermal decomposition.[1][3][6][]

  • Improved Chromatographic Performance: By minimizing interactions with the stationary phase, derivatization leads to sharper, more symmetrical peaks, which are crucial for accurate quantification.[1][2]

  • Enhanced Sensitivity: Certain derivatizing agents introduce moieties that enhance the response of specific detectors, such as the electron capture detector (ECD) or mass spectrometer.[2][4][6]

  • Enantiomeric Resolution: The presence of a chiral center in 2-Amino-2-(3-chlorophenyl)acetonitrile necessitates methods for separating its enantiomers. Chiral derivatizing agents convert the enantiomers into diastereomers, which can then be separated on a non-chiral stationary phase.[9][10][11][12]

Method 1: Silylation for Achiral GC-MS Analysis

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as primary amines.[13][14] The reaction involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group, leading to a significant decrease in polarity and an increase in volatility.[1][6][13]

Causality of Experimental Choices
  • Reagent Selection: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) is a common and effective silylating agent.[1][2] BSTFA is a strong silyl donor, while TMCS acts as a catalyst, accelerating the reaction and aiding in the silylation of sterically hindered groups.[2] An alternative, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is also a versatile reagent for derivatizing primary amines.[15][16]

  • Solvent: Anhydrous aprotic solvents like pyridine, acetonitrile, or dichloromethane are used to dissolve the analyte and reagent without interfering with the silylation reaction.[6][13] Pyridine can also act as an acid scavenger, driving the reaction to completion.

  • Temperature and Time: Heating the reaction mixture (typically 60-80°C) provides the necessary activation energy to ensure a complete and rapid reaction.[2]

Experimental Workflow: Silylation for GC-MS

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample of 2-Amino-2-(3-chlorophenyl)acetonitrile dry Evaporate to Dryness (if in solution) start->dry dissolve Dissolve in Anhydrous Solvent (e.g., Pyridine) dry->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) dissolve->add_reagent heat Heat at 70°C for 30 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject analyze Data Acquisition & Analysis inject->analyze

Caption: Workflow for Silylation Derivatization.

Detailed Protocol: Silylation using BSTFA + 1% TMCS

Materials:

  • 2-Amino-2-(3-chlorophenyl)acetonitrile sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (or other suitable aprotic solvent)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the 2-Amino-2-(3-chlorophenyl)acetonitrile sample into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample. Vortex briefly.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Expected Results & Data
ParameterExpected Outcome
Chromatography A single, sharp, and symmetrical peak for the TMS-derivatized analyte.
Mass Spectrum (EI) A molecular ion peak (M+) corresponding to the derivatized compound. Characteristic fragmentation patterns including the loss of a methyl group (M-15) and a trimethylsilyl group (M-73).

Method 2: Acylation for Achiral GC-MS Analysis

Acylation is another effective derivatization method for primary amines, involving the reaction with an acylating agent to form a stable amide derivative.[1][17] Trifluoroacetic anhydride (TFAA) is a common reagent that introduces a trifluoroacetyl group, which can enhance detector sensitivity, particularly for electron capture detection (ECD).[1][18][19]

Causality of Experimental Choices
  • Reagent Selection: Trifluoroacetic anhydride (TFAA) is a highly reactive acylating agent that readily derivatizes primary amines.[1][20] The resulting trifluoroacetylated derivative is more volatile and thermally stable than the parent compound.[19]

  • Solvent: Aprotic solvents such as ethyl acetate or dichloromethane are suitable.

  • Catalyst/Base: The addition of a base like pyridine can be beneficial to neutralize the trifluoroacetic acid byproduct, driving the reaction towards completion.

Experimental Workflow: Acylation for GC-MS

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample of 2-Amino-2-(3-chlorophenyl)acetonitrile dry Evaporate to Dryness (if in solution) start->dry dissolve Dissolve in Anhydrous Solvent (e.g., Ethyl Acetate) dry->dissolve add_reagent Add Acylating Reagent (e.g., TFAA) dissolve->add_reagent heat Heat at 60°C for 15 min add_reagent->heat evaporate_reagent Evaporate Excess Reagent heat->evaporate_reagent reconstitute Reconstitute in Solvent evaporate_reagent->reconstitute inject Inject into GC-MS reconstitute->inject analyze Data Acquisition & Analysis inject->analyze cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample of 2-Amino-2-(3-chlorophenyl)acetonitrile dissolve Dissolve in Aqueous Buffer (e.g., Sodium Bicarbonate) start->dissolve add_reagent Add Marfey's Reagent (in Acetone) dissolve->add_reagent incubate Incubate at 40°C for 1 hour add_reagent->incubate quench Quench with Acid (e.g., HCl) incubate->quench inject Inject into HPLC-UV quench->inject analyze Data Acquisition & Analysis inject->analyze

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride

Welcome to the technical support guide for 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical chemical intermediate. The following sections provide in-depth information on preventing hydrolysis, troubleshooting common issues, and best practices for handling and storage.

Understanding the Challenge: The Dual Nature of Hydrolysis

2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride possesses two primary functional groups susceptible to hydrolysis: the nitrile group and the amine hydrochloride salt. Understanding the mechanisms of degradation is the first step toward prevention.

  • Nitrile Hydrolysis : The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack by water. This reaction is catalyzed by either acid or base.[1][2] Given that this compound is a hydrochloride salt, aqueous solutions will be acidic, which inherently promotes acid-catalyzed hydrolysis.[3][4] The hydrolysis proceeds in two main stages: first to the corresponding amide (2-amino-2-(3-chlorophenyl)acetamide), and then further to the carboxylic acid (2-amino-2-(3-chlorophenyl)acetic acid).[5]

  • Hygroscopicity of the Hydrochloride Salt : Hydrochloride salts, particularly of amines, have a tendency to absorb moisture from the atmosphere.[6][7] This absorbed water can not only lead to physical changes in the solid material, such as clumping and caking, but also provides the necessary reactant for the hydrolysis of the nitrile group.[6] Furthermore, excess moisture can affect the stability of the amine salt itself.[8][9]

The following diagram illustrates the acid-catalyzed hydrolysis pathway, which is the primary concern for this hydrochloride salt.

HydrolysisMechanism Start 2-Amino-2-(3-chlorophenyl)acetonitrile (Parent Compound) ProtonatedNitrile Protonated Nitrile (Activated Intermediate) Start->ProtonatedNitrile Protonation Intermediate Amide Intermediate (First Hydrolysis Product) ProtonatedNitrile->Intermediate Nucleophilic attack by H₂O Final Carboxylic Acid (Final Hydrolysis Product) Intermediate->Final Further Hydrolysis H_ion1 H+ H2O_1 H₂O H_ion2 H+, H₂O

Caption: Acid-catalyzed hydrolysis pathway of the aminonitrile.

Frequently Asked Questions (FAQs)

Q1: My solid 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride appears clumpy. Is it still usable?

A: Clumping or caking is a primary indicator of moisture absorption due to the compound's hygroscopic nature.[6] While minor clumping may not signify significant chemical degradation, it indicates improper storage. The absorbed water makes accurate weighing difficult and increases the risk of hydrolysis. For critical applications, it is recommended to use a fresh, free-flowing lot. If you must use a clumped reagent, consider drying a small amount under high vacuum before use, but be aware that some degradation may have already occurred.[7]

Q2: I prepared a stock solution in DMSO and froze it. Why are my results inconsistent?

A: While freezing is a good general practice, the stability of aminonitriles in solution can be limited.[10] Even in aprotic solvents like DMSO, trace amounts of absorbed water can lead to slow hydrolysis over time, especially during freeze-thaw cycles. It is always best practice to prepare solutions fresh before each experiment.[10] If stock solutions are necessary, they should be stored in small, single-use aliquots under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below.

Q3: Can I use water as a solvent for my experiments?

A: Using water or aqueous buffers is strongly discouraged unless absolutely necessary for the experimental protocol. The presence of water, combined with the acidic nature of the hydrochloride salt, will initiate and accelerate hydrolysis.[2][4] If an aqueous medium is unavoidable, the solution should be prepared immediately before use, kept cold (0-4°C), and used as quickly as possible. A stability study using an analytical technique like HPLC should be performed to determine the compound's half-life under your specific aqueous conditions.

Q4: How can I confirm if my compound has hydrolyzed?

A: High-Performance Liquid Chromatography (HPLC) is the most common and effective method to detect and quantify hydrolysis.[11][12] You would expect to see new peaks corresponding to the amide intermediate and the final carboxylic acid product, which typically have different retention times than the parent aminonitrile. LC-MS can be used to confirm the identity of these degradation products by their mass-to-charge ratio.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

Observed Problem Potential Cause(s) Recommended Solution(s)
Solid material is discolored (e.g., yellow or brown) and/or has a noticeable odor. Significant chemical degradation or polymerization of the free amine.[10] This can be caused by prolonged exposure to moisture, air (oxidation), or elevated temperatures.Do not use. The purity is compromised. Discard the material according to safety protocols and obtain a fresh batch. Review and improve storage conditions immediately.
Difficulty dissolving the solid in an anhydrous organic solvent. The compound may have absorbed water and formed clumps that are slow to dissolve. In some cases, partial hydrolysis could yield less soluble degradation products.Use a vortex mixer or sonication to aid dissolution. Ensure your solvent is truly anhydrous. If solubility issues persist, it may indicate degradation, and a fresh sample should be used.
Appearance of new, unexpected peaks in analytical data (HPLC, LC-MS, NMR). Hydrolysis of the nitrile group to the amide and/or carboxylic acid.[5] Oxidation of the amino group is also a possibility.[13]Prepare a fresh solution from a new, properly stored vial of the solid compound and re-analyze. If the new peaks are absent, the previous solution had degraded. If they persist, the solid starting material may be impure.
Low yield or unexpected side products in a synthetic reaction. The aminonitrile starting material has partially degraded, reducing the amount of active reagent and introducing impurities (hydrolysis products) that may interfere with the reaction.Always use a fresh, properly stored batch of the compound for synthesis.[10] Prepare solutions immediately before adding them to the reaction mixture. Consider running a purity check (e.g., by NMR or HPLC) on the starting material before beginning the synthesis.

Best Practices and Experimental Protocols

Adherence to strict handling and storage protocols is the most effective way to prevent hydrolysis. The following workflow minimizes exposure to atmospheric moisture.

Workflow Receive Receive Compound Inspect Inspect for Clumping/ Discoloration Receive->Inspect Store Store Immediately in Desiccator or Glovebox at Recommended Temp. Inspect->Store Pass Discard Quarantine/Discard Contact Supplier Inspect->Discard Fail Weigh Weighing Operation Store->Weigh Glovebox Ideal: Inside Glovebox (Inert Atmosphere) Weigh->Glovebox Benchtop Alternative: Quickly on Benchtop (Minimize Exposure Time) Weigh->Benchtop Dissolve Dissolve in Anhydrous Solvent Glovebox->Dissolve Benchtop->Dissolve Use Use Solution Immediately Dissolve->Use Aliquot If Storage Needed: Aliquot into Single-Use Vials Under Inert Gas & Freeze Dissolve->Aliquot or

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Optimization

Technical Support Center: Optimization of Aminonitrile Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for aminonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for aminonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. Aminonitriles are not merely synthetic intermediates for amino acids; they are valuable scaffolds in medicinal chemistry, serving as precursors to a wide array of bioactive heterocycles and as covalent inhibitors for enzymes like serine and cysteine proteases.[1][2]

The Strecker reaction, a three-component condensation of a carbonyl compound, an amine, and a cyanide source, remains the most prevalent and economical method for preparing these molecules.[3][4] However, its apparent simplicity can be deceptive. Optimizing this reaction requires a nuanced understanding of competing equilibria, potential side reactions, and product instability. This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve high yields and purity in your experiments.

Troubleshooting Guide: From Reaction to Purification

This section addresses specific issues encountered during aminonitrile synthesis in a direct question-and-answer format.

Symptom / Observation Potential Cause(s) Recommended Solutions & Scientific Rationale
Low or No Product Formation 1. Inefficient Imine Formation: The initial condensation of the aldehyde/ketone and amine is a reversible equilibrium. Water produced during this step can hydrolyze the imine back to the starting materials.[5] 2. Poor Nucleophilicity of Cyanide: The cyanide source (e.g., HCN from KCN/NH₄Cl) may not be sufficiently nucleophilic if the pH is too acidic (pKa of HCN is ~9.2).[6] 3. Steric Hindrance: Bulky ketones or amines can significantly slow down the reaction rate.For Cause 1:Pre-form the Imine: React the carbonyl and amine separately before adding the cyanide source. This shifts the equilibrium towards the imine.[6] • Use a Dehydrating Agent: Add a desiccating agent like anhydrous MgSO₄ or molecular sieves to remove water as it forms.[5] For Cause 2:pH Adjustment: For reactions using cyanide salts, ensure the pH is mildly basic (pH 8-9.5) to favor the presence of the nucleophilic CN⁻ anion.[6][7] Be cautious, as strongly basic conditions can promote side reactions. For Cause 3:Increase Reaction Time/Temperature: Allow more time for the reaction to proceed. Gentle heating (e.g., 40-60 °C) can be effective, but monitor for decomposition.[2] • Catalyst Selection: Employ a more active Lewis acid or organocatalyst to facilitate the reaction.[3][8]
Significant Cyanohydrin Byproduct Formation Kinetic vs. Thermodynamic Control: The direct addition of cyanide to the carbonyl to form a cyanohydrin is often kinetically faster than imine formation. The desired aminonitrile is typically the thermodynamically more stable product.[5][6]Order of Addition: Pre-forming the imine by mixing the aldehyde and amine first is the most effective strategy. This reduces the concentration of free aldehyde available to react with the cyanide.[5][6] • Temperature Control: Running the reaction at a lower temperature (e.g., 0-10 °C) can help disfavor the formation of the cyanohydrin kinetic product.[5] • Solvent Choice: Non-polar solvents can sometimes favor aminonitrile formation, as the aminonitrile salt may precipitate, driving the equilibrium forward.[6]
Product Degradation During Workup or Purification 1. Hydrolysis: Aminonitriles can hydrolyze back to an amino acid or amino amide, a process accelerated by strongly acidic or basic aqueous solutions.[9][10] 2. Retro-Strecker Reaction: The reaction is reversible. Heat and certain chromatographic conditions (e.g., acidic silica gel) can cause the aminonitrile to revert to the imine and cyanide.[9]For Cause 1:Neutralize Carefully: Before extraction, adjust the reaction mixture to a neutral or slightly basic pH (7-8) using a mild base like saturated sodium bicarbonate (NaHCO₃). Avoid strong bases like NaOH.[9] • Minimize Aqueous Contact: Perform extractions quickly and at low temperatures (e.g., in an ice bath) to reduce contact time with the aqueous phase.[9] For Cause 2:Avoid Excessive Heat: Concentrate the product under reduced pressure at low temperatures. • Modified Chromatography: See the solution for "Streaking on TLC/Column" below.
Product Streaking Badly on Silica Gel TLC/Column Acid-Base Interactions: The basic amine functionality of the aminonitrile interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to poor peak shape, tailing, and potential on-column degradation.[9]Use a Basic Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the eluent system (e.g., 0.5-1% v/v). This neutralizes the acidic sites on the silica.[9] • Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography.[11] • Amine Protection: For particularly difficult purifications, protecting the amine as a carbamate (e.g., Boc) can make the compound less basic and improve its chromatographic behavior. This adds extra synthetic steps (protection/deprotection).[9]

Frequently Asked Questions (FAQs)

Q1: Which cyanide source should I use? A1: The choice of cyanide source is critical for safety, solubility, and reaction efficiency.

Cyanide SourceProsCons
Trimethylsilyl Cyanide (TMSCN) • High reactivity and solubility in organic solvents.[3] • Generally easier and safer to handle than HCN gas.[1]• Moisture sensitive. • More expensive than inorganic cyanides.
Potassium/Sodium Cyanide (KCN/NaCN) • Inexpensive and readily available.[7] • Often used with an ammonium salt (e.g., NH₄Cl) to generate NH₃ and HCN in situ.[6]• Highly toxic; acidification generates deadly HCN gas. Extreme caution required. • Poor solubility in many organic solvents, often requiring aqueous or biphasic systems.
Acetone Cyanohydrin • Can serve as a safer alternative source of HCN upon gentle heating.• Requires thermal decomposition to release HCN, adding a layer of complexity.

For most lab-scale syntheses in organic solvents, TMSCN is the preferred reagent due to its ease of handling and high reactivity.[1][3]

Q2: What is the role of a catalyst in the Strecker reaction? A2: While some Strecker reactions can proceed without a catalyst, particularly under solvent-free conditions, catalysts are often employed to accelerate the reaction and improve yields, especially with less reactive substrates like ketones.[12][13] Catalysts typically function by activating either the carbonyl group or the imine intermediate.

  • Lewis Acids (e.g., InCl₃, ZnI₂, Sc(OTf)₃): These activate the carbonyl group, facilitating the initial nucleophilic attack by the amine to form the imine.[3][14]

  • Brønsted Acids (e.g., Thioureas, Succinic Acid): These can activate the carbonyl via hydrogen bonding and also facilitate the proton transfers necessary for imine formation.[8][15]

  • Organocatalysts (e.g., L-proline): These can act as bifunctional catalysts, activating both the amine and carbonyl components.[8]

Q3: How does pH affect the reaction? A3: The Strecker reaction is highly pH-dependent due to a conflict between its two key steps.

  • Imine Formation: This step is generally favored under slightly acidic to neutral conditions, which facilitate the dehydration of the carbinolamine intermediate.

  • Cyanide Addition: This step requires a nucleophilic cyanide anion (CN⁻). The concentration of CN⁻ is highest under basic conditions, as its conjugate acid, HCN, is weak (pKa ≈ 9.2).[16]

A compromise is often necessary. Running the reaction at a mildly basic pH (8-9.5) often provides the best balance, ensuring enough free amine for the initial condensation and sufficient CN⁻ for the subsequent addition.[6][7]

Q4: Can I run the reaction in water? A4: Yes, performing the Strecker reaction in water is a "green chemistry" approach that has been shown to be highly effective.[3] Water can facilitate the reaction, and catalysts like β-cyclodextrin or Indium have been used successfully in aqueous media.[3][15] This approach avoids the use of hazardous organic solvents and can simplify the workup.

Visualizing the Process

General Strecker Reaction Mechanism

The reaction proceeds in two main stages: the formation of an imine intermediate, followed by the nucleophilic addition of cyanide.

Strecker_Mechanism Start Aldehyde/Ketone + Amine Imine Imine Intermediate Start->Imine Condensation (-H₂O) Product α-Aminonitrile Imine->Product Cyanide Cyanide Source (e.g., TMSCN, KCN)

Caption: The two-stage mechanism of the Strecker synthesis.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach can help identify the root cause.

Troubleshooting_Workflow Start Low Yield Observed TLC Analyze Crude Reaction by TLC/LCMS Start->TLC Case1 Symptom: Mostly Starting Material TLC->Case1 Case2 Symptom: Significant Side Product TLC->Case2 Case3 Symptom: Complex Mixture / Baseline TLC->Case3 Cause1 Cause: Inefficient Imine Formation Case1->Cause1 Cause2 Cause: Cyanohydrin Formation Case2->Cause2 Cause3 Cause: Product Degradation Case3->Cause3 Sol1 Solution: Pre-form imine, add dehydrating agent, or use catalyst. Cause1->Sol1 Sol2 Solution: Pre-form imine, lower reaction temperature. Cause2->Sol2 Sol3 Solution: Use milder workup (neutral pH), purify at low temp. Cause3->Sol3

Caption: A logical workflow for diagnosing low-yield reactions.

Optimized Experimental Protocols

Protocol 1: General Procedure for a One-Pot Strecker Reaction

This protocol is a representative example for the synthesis of 2-phenyl-2-(phenylamino)acetonitrile, adapted from literature procedures.[3]

Materials:

  • Benzaldehyde (1 mmol, 1.0 eq)

  • Aniline (1 mmol, 1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 eq)

  • Indium (In) powder (0.1 mmol, 10 mol%)

  • Water (1-2 mL)

  • Diethyl ether

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add water (1 mL), aniline (1 mmol), and benzaldehyde (1 mmol).

  • Add Indium powder (10 mol%) to the mixture.

  • Add TMSCN (1.2 mmol) dropwise to the stirring mixture at room temperature.

  • Stir the resulting mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 30-90 minutes.[3]

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Transfer the mixture to a separatory funnel. Wash sequentially with water (1x) and brine (1x).

  • Dry the separated organic layer over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude aminonitrile.

Protocol 2: Purification by Column Chromatography with a Basic Modifier

This protocol is essential for purifying basic aminonitriles that exhibit poor behavior on standard silica gel.[9]

Materials:

  • Crude aminonitrile

  • Silica gel

  • Eluent system (e.g., Hexane/Ethyl Acetate)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Prepare the Eluent: Prepare your chosen eluent system (e.g., 90:10 Hexane:EtOAc) and add 1% triethylamine by volume.

  • Pack the Column: Pack a silica gel column using a slurry method with your starting eluent (e.g., 99:1 Hexane:EtOAc + 1% TEA).

  • Sample Loading: Dissolve the crude aminonitrile in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry powder. Carefully load this powder onto the top of the packed column.

  • Elution: Run the column using a gradient of your chosen solvent system, ensuring that the 1% TEA modifier is present in the eluent at all times.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and concentrate under reduced pressure.

  • Modifier Removal: Triethylamine can often be removed from the final product by co-evaporation with a solvent like toluene under reduced pressure.

References

  • Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2012). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC. [Link]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC. [Link]

  • Canavelli, P., Islam, S., & Powner, M. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Research Communities by Springer Nature. [Link]

  • Ghogare, P. T., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • Liu, W.-B., et al. (2019). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]

  • Chemistry Stack Exchange. (2023). Why doesn't Strecker synthesis produce AHAs instead?. Chemistry Stack Exchange. [Link]

  • Ryan, L., et al. (2020). Process Optimisation Studies and Aminonitrile Substrate Evaluation of Rhodococcus erythropolis SET1, A Nitrile Hydrolyzing Bacterium. PMC. [Link]

  • Matier, W. L., et al. (1985). Synthesis of alpha-aminonitriles.
  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. The Royal Society of Chemistry. [Link]

  • de Souza, A. S., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. PMC. [Link]

  • Ntie-Kang, F., et al. (2014). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities. PMC. [Link]

  • Eppinger, C., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. [Link]

  • Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. ACS Publications. [Link]

  • Li, Z., et al. (2023). Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. Organic Letters. [Link]

  • Reddit. (2022). Purification of aminonitrile. r/Chempros. [Link]

  • Karimi, B., & Zareyee, D. (2008). Solvent-free three component Strecker reaction of ketones using highly recyclable and hydrophobic sulfonic acid based nanoreactors. Journal of Materials Chemistry. [Link]

  • Mian, M. R., et al. (2022). Sustainable and Chemoselective Synthesis of α-Aminonitriles Using Lewis and Brønsted Acid-Functionalized Nanoconfined Spaces. ACS Applied Materials & Interfaces. [Link]

  • Nájera, C., & Sansano, J. M. (2005). Solvent-Free Synthesis of Racemic α-Aminonitriles. Synlett. [Link]

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Application of 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working with 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride (CAS: 49704-72-5).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working with 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride (CAS: 49704-72-5). As an α-aminonitrile salt, this compound is a critical intermediate in the Strecker synthesis of unnatural amino acids and specialized pharmacophores. Due to its bifunctional nature (amine and nitrile groups) and its formulation as a hydrochloride salt, it requires stringent environmental controls to prevent premature degradation.

Section 1: Physicochemical Data & Storage Causality

Understanding the physical properties of your reagent is the first step in preventing experimental failure. The table below summarizes the critical parameters and the mechanistic reasoning behind our storage recommendations.

Table 1: Key Physicochemical Properties and Storage Specifications

PropertyValueCausality / Implication
Chemical Name 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochlorideContains highly reactive α-aminonitrile moiety.
CAS Number 49704-72-5Unique identifier for inventory and SDS tracking.
Molecular Formula C₈H₈Cl₂N₂ (or C₈H₇ClN₂ · HCl)-
Molecular Weight 203.07 g/mol Required for accurate stoichiometric calculations.
Appearance White to off-white crystalline powderDiscoloration (yellowing) indicates oxidation or amine degradation.
Hygroscopicity HighHCl salts readily absorb atmospheric moisture, initiating nitrile hydrolysis[1].
Recommended Storage 2-8°C, Desiccated, Inert Gas (Ar/N₂)Low temperatures slow kinetic degradation; inert gas prevents moisture ingress[2].

Section 2: Handling & Storage Troubleshooting (FAQs)

Q1: Why did my reagent clump and turn slightly yellow after a few weeks of storage? A:

  • Causality: 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride is highly hygroscopic. When exposed to ambient humidity during weighing, the salt absorbs water. This moisture acts as a nucleophile. The protonated amine provides an acidic microenvironment that catalyzes the partial hydrolysis of the nitrile group into an amide, while trace oxidation of the free amine causes the yellow discoloration[1].

  • Self-Validating Protocol: Always equilibrate the sealed bottle to room temperature in a desiccator for at least 30 minutes before opening. If the powder flows freely without adhering to the glass, the equilibration was successful and moisture ingress was prevented.

Q2: What is the optimal workflow for weighing and transferring this compound without compromising its integrity? A:

  • Causality: To maintain the anhydrous state and prevent the initiation of the hydrolysis cascade, atmospheric moisture must be strictly excluded during transfer.

  • Protocol:

    • Remove the secondary container from the 2-8°C refrigerator.

    • Allow it to sit in a desiccator at room temperature (20-25°C) for 30-60 minutes.

    • Transfer the bottle to a nitrogen-purged glove bag or a well-ventilated fume hood equipped with a localized argon stream.

    • Weigh the required mass rapidly using anti-static weigh boats (the powder holds static charge due to its ionic nature).

    • Immediately purge the headspace of the stock bottle with dry Argon before tightly resealing it with Parafilm.

HandlingWorkflow Start Receipt of Compound (CAS: 49704-72-5) Inspect Inspect Seal & Integrity Start->Inspect Store Store at 2-8°C Desiccated & Inert Gas Inspect->Store Weighing Transfer to Fume Hood Equilibrate to Room Temp Store->Weighing When needed GloveBag Use Glove Bag / N2 Purge (Minimize Moisture) Weighing->GloveBag Use Immediate Experimental Use GloveBag->Use Return Purge Headspace with Argon Reseal tightly GloveBag->Return Unused portion Return->Store

Workflow for the receipt, storage, and handling of moisture-sensitive alpha-aminonitrile hydrochlorides.

Section 3: Experimental Methodologies & Downstream Applications

Q3: How do I successfully hydrolyze this α-aminonitrile to the corresponding unnatural amino acid without forming stuck amide byproducts? A:

  • Causality: The conversion of an α-aminonitrile to an α-amino acid requires the complete hydrolysis of the nitrile group. This is a two-stage thermodynamic process. First, the nitrile is hydrated to an amide via an imidic acid intermediate. Second, the amide is further hydrolyzed to the carboxylic acid, releasing ammonium[3][4]. Because the intermediate amide is relatively stable, harsh acidic conditions and extended reflux are required to drive the reaction to completion.

Step-by-Step Methodology: Acid-Catalyzed Hydrolysis

  • Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Suspend 1.0 g (approx. 4.9 mmol) of 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride in 15 mL of 6M HCl. (Causality: 6M HCl provides both the water necessary for nucleophilic attack and the protons required to activate the nitrile carbon and keep the amine protonated, preventing unwanted side reactions[3].)

  • Reflux: Heat the mixture to 105°C (reflux) under continuous stirring for 12-16 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the nitrile peak (m/z ~167 [M+H]⁺) and the intermediate amide mass confirms the reaction has reached the thermodynamic endpoint.

  • Isolation: Cool the reaction mixture to room temperature. The product, 2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, will begin to precipitate.

  • Purification: Concentrate the solution under reduced pressure to remove excess HCl. Recrystallize the crude residue from hot ethanol/water to yield pure white crystals.

HydrolysisPathway Nitrile 2-Amino-2-(3-chlorophenyl) acetonitrile (Protonated) Water Nucleophilic Attack (H2O) Nitrile->Water Aqueous Acid / Heat ImidicAcid Imidic Acid Intermediate [Unstable] Water->ImidicAcid Amide Amide Intermediate (Tautomerization) ImidicAcid->Amide Tautomerization Acid 2-Amino-2-(3-chlorophenyl) acetic acid Amide->Acid H2O / H+ Ammonia NH4+ Elimination Amide->Ammonia Byproduct

Acid-catalyzed hydrolysis pathway of alpha-aminonitriles to corresponding amino acids.

Section 4: Safety & Hazard Mitigation

Q4: What are the primary hazards, and how should spills be managed? A:

  • Causality: As a stable hydrochloride salt, the primary risks are severe skin/eye irritation and acute toxicity if swallowed[2]. While it contains a nitrile group, the risk of cyanide gas release is negligible unless the compound is subjected to extreme thermal decomposition or strong oxidizing agents.

  • Protocol for Spills:

    • Don appropriate PPE (nitrile gloves, safety goggles, particulate respirator).

    • Do NOT use water initially, as it will solubilize the salt and spread the contamination.

    • Carefully sweep the solid using a static-free brush into a designated chemical waste container.

    • Wipe the area with a damp paper towel (using a dilute 1M NaOH solution to neutralize any residual acid), followed by a standard water wash.

References[2] Title: Aminoacetonitrile hydrochloride | 6011-14-9 - ChemicalBook

Source: ChemicalBook URL:[1] Title: Aminoacetonitrile hydrochloride | CAS#:6011-14-9 | Chemsrc Source: Chemsrc URL:[3] Title: The Strecker Synthesis of Amino Acids - Master Organic Chemistry Source: Master Organic Chemistry URL:[4] Title: Reactions of Nitriles - Chemistry Steps Source: Chemistry Steps URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Synthetic Intermediates: 2-Amino-2-(3-chlorophenyl)acetonitrile vs. 2-Amino-2-(4-chlorophenyl)acetonitrile

Introduction: The Strategic Importance of α-Aminonitriles In the landscape of modern organic synthesis and medicinal chemistry, α-aminonitriles stand out as exceptionally versatile intermediates.[1][2][3] Their value is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of α-Aminonitriles

In the landscape of modern organic synthesis and medicinal chemistry, α-aminonitriles stand out as exceptionally versatile intermediates.[1][2][3] Their value is rooted in their dual reactivity, containing both a nucleophilic amine and an electrophilic nitrile group, which can be readily transformed into essential pharmacophores like α-amino acids and various N-heterocycles.[2][4] These compounds are not merely synthetic curiosities; they are foundational building blocks for a wide array of biologically active molecules, including anti-cancer, anti-viral, and anti-platelet agents.[1] The Strecker reaction, first reported in 1850, remains a cornerstone for their synthesis, offering a straightforward, one-pot method from simple aldehydes, amines, and a cyanide source.[5][6][7][8]

This guide provides an in-depth comparison of two closely related, yet distinct, α-aminonitriles: 2-Amino-2-(3-chlorophenyl)acetonitrile and 2-Amino-2-(4-chlorophenyl)acetonitrile. The seemingly subtle shift of a single chlorine atom from the meta (3-position) to the para (4-position) on the phenyl ring can induce significant changes in physicochemical properties, reactivity, and, most critically, the biological activity of their derivatives. Understanding these differences is paramount for researchers in drug discovery and development when selecting the optimal building block for a target molecule.

Physicochemical Properties: The Influence of Isomeric Position

The position of the chlorine atom on the phenyl ring directly impacts the electronic distribution within the molecule, which in turn governs its physical and chemical properties. A halogen substituent exerts both an inductive effect (-I), withdrawing electron density through the sigma bond, and a mesomeric or resonance effect (+M), donating electron density through the pi system.

  • Para-Substitution (4-chloro): The chlorine atom is in a position where its electron-withdrawing inductive effect is dominant, but its electron-donating resonance effect can also influence the pi system of the entire ring.

  • Meta-Substitution (3-chloro): The chlorine atom's strong electron-withdrawing inductive effect significantly influences the local electronic environment. However, from the meta position, it cannot exert a direct resonance effect on the benzylic carbon attached to the amino and nitrile groups.

This fundamental electronic difference leads to variations in properties such as polarity, acidity/basicity, and lipophilicity, which are critical determinants of a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Caption: Electronic effects of meta vs. para chlorine substitution.

Table 1: Comparative Physicochemical Data

Property2-Amino-2-(3-chlorophenyl)acetonitrile2-Amino-2-(4-chlorophenyl)acetonitrileRationale for Difference
CAS Number 93554-79-1 (base)[9], 49704-72-5 (HCl salt)[10]12339417 (base)[11], 49704-71-4 (HCl salt)[12]Unique identifiers for distinct chemical structures.
Molecular Formula C₈H₇ClN₂C₈H₇ClN₂Isomers have the same molecular formula.
Molecular Weight 166.61 g/mol 166.61 g/mol Isomers have the same molecular weight.
Predicted XlogP 2.3[13]1.4[11]The meta-isomer is predicted to be more lipophilic. This can affect membrane permeability and protein binding.
Appearance Data not widely available; typically off-white to yellow solids.Data not widely available; typically off-white to yellow solids.Physical state is generally similar for isomers of this size.

Synthesis: The Strecker Reaction Workflow

The most direct and widely employed method for synthesizing both title compounds is the three-component Strecker synthesis.[5][7] This reaction involves the condensation of an appropriate aldehyde (3-chlorobenzaldehyde or 4-chlorobenzaldehyde), an ammonia source (like ammonium chloride), and a cyanide source (like potassium or sodium cyanide) in a suitable solvent. The reaction proceeds via the formation of an iminium ion intermediate, which is then attacked by the cyanide nucleophile.[3][6]

Caption: General workflow for the Strecker synthesis of α-aminonitriles.

Experimental Protocol: General Synthesis of 2-Amino-2-(chlorophenyl)acetonitriles

This protocol is a representative procedure adapted from established methodologies for the Strecker reaction.[3][6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve ammonium chloride (1.1 eq.) in deionized water. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Cyanide: To the cooled solution, add potassium cyanide (1.05 eq.) portion-wise, ensuring the temperature remains below 10 °C. Causality Note: This step generates ammonium cyanide in situ. Maintaining a low temperature is crucial to prevent the loss of volatile ammonia and minimize side reactions.

  • Aldehyde Addition: Add the corresponding aldehyde (3-chlorobenzaldehyde or 4-chlorobenzaldehyde, 1.0 eq.), dissolved in a minimal amount of methanol, dropwise to the reaction mixture over 30-60 minutes. A precipitate will begin to form.

  • Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Filter the resulting solid precipitate and wash it thoroughly with cold water to remove inorganic salts.

    • Wash the crude product with a small amount of a non-polar solvent like diethyl ether or hexane to remove any unreacted aldehyde.

    • Dry the product under vacuum.

  • Purification and Validation: The crude α-aminonitrile can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol). The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Self-Validation: The distinct chemical shifts and splitting patterns in the NMR spectra, corresponding to the aromatic protons and the unique methine proton, will confirm the isomeric identity and purity of the product.

Performance in Drug Development: A Tale of Two Isomers

While synthetically similar, the choice between the 3-chloro and 4-chloro isomers is driven by their downstream applications and the desired biological outcomes. The electronic and steric differences dictated by the chlorine's position can profoundly affect how a final drug molecule interacts with its biological target.

Case Study: Allosteric Modulators of the Cannabinoid Type-1 (CB1) Receptor

A compelling example of the differential effects of meta- versus para-substitution comes from structure-activity relationship (SAR) studies on allosteric modulators for the CB1 receptor.[14] In a study developing urea-based CB1 negative allosteric modulators (NAMs), researchers introduced various substituents to a core phenyl ring to optimize potency. The findings were clear:

  • 3-Position Substitutions: Analogs with substitutions at the 3-position, including chlorine (meta-Cl), consistently afforded enhanced CB1 potency .[14]

  • 4-Position Substitutions: In contrast, analogs with substitutions at the 4-position (para-Cl) were generally less potent .[14]

This case study authoritatively demonstrates that the meta-chloro substitution pattern leads to a more favorable interaction with the allosteric binding site of the CB1 receptor compared to the para-chloro isomer. For a drug development program targeting this receptor, 2-Amino-2-(3-chlorophenyl)acetonitrile would be the superior starting material.

Reactivity as Synthetic Intermediates

Both isomers serve as valuable precursors to their respective amino acids, (3-chlorophenyl)glycine and (4-chlorophenyl)glycine, via hydrolysis of the nitrile group. These non-proteinogenic amino acids are important building blocks for peptides and other complex molecules.

The reactivity of the nitrile group can be subtly influenced by the electronic effects of the chlorine atom. The electron-withdrawing nature of the chlorine, more pronounced at the para-position due to resonance, could slightly increase the electrophilicity of the nitrile carbon, potentially affecting the kinetics of its hydrolysis or its participation in cyclization reactions.

Conclusion and Recommendations

The comparison between 2-Amino-2-(3-chlorophenyl)acetonitrile and 2-Amino-2-(4-chlorophenyl)acetonitrile offers a classic lesson in medicinal chemistry: small structural changes can have significant functional consequences.

Table 2: Summary of Comparison

Feature2-Amino-2-(3-chlorophenyl)acetonitrile (meta-isomer)2-Amino-2-(4-chlorophenyl)acetonitrile (para-isomer)
Synthesis Standard Strecker reaction from 3-chlorobenzaldehyde.Standard Strecker reaction from 4-chlorobenzaldehyde.
Electronic Effects Primarily a strong inductive (-I) effect.Combination of strong inductive (-I) and weak resonance (+M) effects.
Lipophilicity Predicted to be higher (XlogP ≈ 2.3).[13]Predicted to be lower (XlogP ≈ 1.4).[11]
Biological Performance Demonstrated to produce more potent derivatives in specific contexts (e.g., CB1 NAMs).[14]Often leads to less potent derivatives in the same contexts.[14]
Primary Application Precursor for molecules where meta-substitution is key for target binding or desired physicochemical properties.Precursor for molecules where para-substitution is required for specific SAR or synthetic routes.

For the research scientist and drug development professional, the choice between these two building blocks is not arbitrary. It must be a data-driven decision based on the specific structure-activity relationships of the target class. While their synthesis is nearly identical, their performance in a biological system can be markedly different. As evidenced by SAR studies, the 3-chloro isomer may offer a significant advantage in potency for certain targets, making it the preferred starting material for optimization campaigns. Therefore, it is highly recommended to synthesize or procure both isomers for initial screening in early-stage discovery projects to empirically determine which substitution pattern yields the most promising results for a given biological target.

References

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI.
  • Aminonitriles and aminothioamides related to n
  • Some recent applications of α-amino nitrile chemistry. (2023).
  • Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. (2025).
  • Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. (2019).
  • Strecker amino acid synthesis. Wikipedia.
  • Strecker amino acid synthesis. chemeurope.com.
  • Strecker Synthesis. Organic Chemistry Portal.
  • 2-amino-2-(4-chlorophenyl)acetonitrile hydrochloride (C8H7ClN2). PubChemLite.
  • Strecker Amino Acid Synthesis. (1850).
  • 2-[(3-chlorophenyl)
  • Strecker-Derived Methodology for Library Synthesis of N-Acyl
  • 2-[(3-chlorophenyl)amino]acetonitrile (C8H7ClN2). PubChemLite.
  • 2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride. Fluorochem.
  • Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. (2022). PMC.
  • Synthesis and pharmacological evaluation of 3‐(4‐chloro phenyl)‐2‐substituted‐3H‐quinazolin‐4‐ones as analgesic and anti‐inflammatory agents. (2008).
  • Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. (2025). PMC.
  • 49704-72-5|2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride|BLD Pharm. BLD Pharm.

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Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2-Amino-2-(3-chlorophenyl)acetonitrile Hydrochloride by ¹H NMR

Introduction: The Imperative of Structural Integrity in Synthesis In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Integrity in Synthesis

In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel intermediates like 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride, which holds potential as a building block in medicinal chemistry, rigorous structural validation is not merely a formality but a critical checkpoint. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the waste of significant resources.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the primary and most powerful tool for the structural elucidation of organic molecules in solution.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and relative quantity of protons within a molecule is unparalleled.

This guide provides an in-depth, expert-level protocol for the structural validation of 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride using ¹H NMR. We will delve into the theoretical prediction of the spectrum, present a self-validating experimental workflow, interpret the resulting data, and objectively compare the utility of ¹H NMR with alternative analytical techniques.

Part 1: Theoretical ¹H NMR Spectral Analysis

Before stepping into the lab, a robust theoretical analysis of the target molecule is essential. This predictive exercise allows us to anticipate the spectral features and provides a framework for accurate data interpretation. The structure of our target compound, with its distinct proton environments, is shown below.

Figure 1: Structure of 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride with distinct proton environments labeled (Ha-Hf).

Based on the structure, we can predict the following features in the ¹H NMR spectrum:

  • Aromatic Protons (Ha, Hb, Hc, Hd) : The 3-chlorophenyl group contains four aromatic protons in distinct chemical environments. Due to the electron-withdrawing nature of the chlorine atom and the aminonitrile substituent, these protons will be deshielded and appear in the aromatic region, typically between δ 7.2-7.8 ppm .[3][4] The splitting pattern will be complex due to ortho, meta, and para couplings, likely resulting in a series of multiplets.

  • Methine Proton (He) : This single proton is alpha to three electron-withdrawing groups: the phenyl ring, the nitrile group (-C≡N), and the protonated amino group (-NH₃⁺). This environment causes significant deshielding.[5][6] We can predict its signal to be a singlet (assuming no coupling to the NH₃⁺ protons due to rapid exchange or quadrupolar broadening) appearing significantly downfield, likely in the range of δ 5.5-6.0 ppm .

  • Amine Protons (Hf) : In the hydrochloride salt form, the amino group is protonated to an ammonium group (-NH₃⁺). Protons on heteroatoms are exchangeable, and their chemical shift is highly dependent on solvent, concentration, and temperature.[5] In a non-exchanging solvent like DMSO-d₆, these three equivalent protons would likely appear as a broad singlet due to quadrupolar effects from the nitrogen atom and potential exchange. The expected chemical shift could be in a wide range, perhaps δ 8.5-9.5 ppm .

Table 1: Predicted ¹H NMR Spectral Data

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Chemical Shift
Ha, Hb, Hc, Hd7.2 - 7.8Multiplets (m)4HAromatic protons deshielded by ring current and substituents.
He5.5 - 6.0Singlet (s)1HAlpha to phenyl, nitrile, and ammonium groups, causing strong deshielding.
Hf8.5 - 9.5 (in DMSO-d₆)Broad Singlet (br s)3HAmmonium protons, deshielded and subject to exchange and quadrupolar broadening.

Part 2: Experimental Protocol for ¹H NMR Data Acquisition

This protocol is designed to be self-validating by ensuring sample purity, using an appropriate solvent and internal standard, and employing acquisition parameters that guarantee high-quality, reproducible data.

Experimental Workflow

Figure 2: Workflow for structural validation by NMR spectroscopy.

Step-by-Step Methodology
  • Materials & Reagents:

    • 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride (5-10 mg)

    • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)

    • Tetramethylsilane (TMS) or residual solvent peak for reference

    • High-quality 5 mm NMR tubes

    • Pasteur pipette and glass wool or a syringe filter

    • Vortex mixer

  • Sample Preparation (The Causality Behind the Choices):

    • Step 2.1: Weigh approximately 5-10 mg of the sample directly into a clean, dry vial.

      • Rationale: This concentration range (approximately 5-10 mM) is optimal for ¹H NMR, providing excellent signal-to-noise without causing issues of viscosity or solubility that can broaden spectral lines.[7]

    • Step 2.2: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

      • Rationale: DMSO-d₆ is a polar aprotic solvent, ideal for dissolving polar hydrochloride salts. Crucially, it does not have exchangeable deuterons, which allows for the observation of the -NH₃⁺ protons.[8] Using the correct solvent volume ensures the sample is within the active detection region of the NMR probe, which is critical for good magnetic field homogeneity (shimming).[9]

    • Step 2.3: Vortex the sample until fully dissolved.

    • Step 2.4: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

      • Rationale: This is a critical, non-negotiable step. Undissolved particulate matter severely degrades the magnetic field homogeneity, leading to broad, poorly resolved peaks and obscuring vital coupling information.[10]

  • Data Acquisition (400 MHz Spectrometer):

    • Step 3.1: Insert the sample into the spectrometer. Lock onto the deuterium signal from the DMSO-d₆.

      • Rationale: The deuterium lock signal is used by the spectrometer to stabilize the magnetic field against drifts, ensuring the accuracy of chemical shifts over the course of the experiment.

    • Step 3.2: Shim the magnetic field.

      • Rationale: Shimming is the process of optimizing the homogeneity of the magnetic field across the sample volume. Good shimming is essential for achieving sharp, symmetrical peaks and high resolution.

    • Step 3.3: Set acquisition parameters. A standard ¹H experiment would use:

      • Number of Scans (NS): 16. Rationale: Sufficient to achieve good signal-to-noise for a sample of this concentration.

      • Relaxation Delay (D1): 2 seconds. Rationale: Allows for nearly complete relaxation of protons, ensuring that the resulting peak integrations are quantitative and accurately reflect the ratio of protons.

      • Acquisition Time (AQ): ~4 seconds. Rationale: A longer acquisition time results in better digital resolution, allowing for the clear distinction of fine splitting patterns.

    • Step 3.4: Acquire the spectrum. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

      • Rationale: Referencing provides a calibrated scale for chemical shifts, allowing for comparison with literature values and databases.[1]

Part 3: Comparison with Alternative Analytical Techniques

While ¹H NMR is a cornerstone of structural analysis, a multi-technique approach provides the most comprehensive and irrefutable evidence. The synergy between different analytical methods ensures all aspects of the molecular structure are confirmed.[11][12]

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedStrengths for this MoleculeWeaknesses/Limitations
¹H NMR Spectroscopy Connectivity (J-coupling), chemical environment, stereochemistry (NOE), and quantitative proton ratios.Provides a complete proton framework, confirming the presence and relative positions of all H atoms. Unambiguously confirms the aminonitrile and 3-chlorophenyl moieties.Does not directly observe quaternary carbons (like the nitrile carbon). Can be limited by signal overlap in complex regions.
¹³C NMR Spectroscopy Number of unique carbon environments and their electronic nature.Confirms the total carbon count. The nitrile carbon signal (δ ~115-120 ppm) is highly characteristic.[6] Provides complementary data to ¹H NMR.Low natural abundance of ¹³C makes it much less sensitive than ¹H NMR, requiring more sample or longer acquisition times.[8]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides the exact mass, allowing for the confirmation of the molecular formula (C₈H₇ClN₂). Fragmentation can help confirm the connectivity of the chlorophenyl and aminonitrile fragments.Does not provide information on the substitution pattern of the aromatic ring (i.e., cannot distinguish between 2-chloro, 3-chloro, and 4-chloro isomers). Provides no stereochemical information.
Infrared (IR) Spectroscopy Presence of specific functional groups.Can quickly confirm the presence of key functional groups: C≡N stretch (~2250 cm⁻¹), N-H stretches from the ammonium salt (~3000-2800 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹).Provides very limited information about the overall molecular skeleton and connectivity. Not a primary tool for full structure determination.
X-ray Crystallography Absolute 3D structure in the solid state.The "gold standard" for structural proof. Provides precise bond lengths, bond angles, and the absolute configuration of the molecule in the crystal lattice.Requires a single, high-quality crystal, which can be difficult and time-consuming to grow. The structure determined is for the solid state, which may differ from the solution-state conformation.[13]

Conclusion: A Synergistic Approach to Certainty

The structural validation of 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride is efficiently and comprehensively achieved using ¹H NMR spectroscopy. By following a rigorous, well-reasoned experimental protocol, one can obtain high-resolution data that confirms the precise arrangement and connectivity of protons, thereby verifying the molecular structure.

However, for absolute certainty, especially in regulated environments such as pharmaceutical development, a synergistic approach is paramount. While ¹H NMR provides the foundational map of the molecule, techniques like Mass Spectrometry confirm the elemental composition, and ¹³C NMR validates the carbon framework. For unequivocal proof, particularly of isomerism, X-ray crystallography remains the ultimate arbiter. This integrated analytical strategy ensures the highest level of scientific integrity and confidence in the synthesized material.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. Retrieved from [Link]

  • Gangwar, S., et al. (n.d.). Experimental 1 H-NMR Spectra of alpha-aminonitrile 1. ResearchGate. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 22). C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation. Retrieved from [Link]

  • University of Notre Dame. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Voigt-Martin, I. G., et al. (2000). Strategies for structure solution and refinement of small organic molecules from electron diffraction data and limitations of the simulation approach. Acta Crystallographica Section A: Foundations of Crystallography, 56(Pt 5), 459–470.
  • Max T. Rogers NMR Facility. (n.d.). Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure elucidation of small organic molecules by contemporary computational chemistry methods | Request PDF. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Aivazian, D., & Wishart, D. S. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 6(4), 43.
  • PubChem. (n.d.). Aminoacetonitrile hydrochloride. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, chcl3, predicted) (NP0005390). Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • SciSpace. (2025, March 26). Crystal structure prediction of small organic molecules: a second blind test. Retrieved from [Link]

  • MDPI. (2021, November 9). A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2} | Download Scientific Diagram. Retrieved from [Link]

  • SpectraBase. (n.d.). Chlorobenzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671–2688.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[(3-chlorophenyl)amino]acetonitrile (C8H7ClN2). Retrieved from [Link]

  • NextSDS. (n.d.). 2-[(3-chlorophenyl)amino]acetonitrile — Chemical Substance Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Validation

Biological activity comparison of aminoacetonitrile derivatives

A Comprehensive Guide to the Biological Activity of Aminoacetonitrile Derivatives (AADs) The emergence of multi-drug resistance in gastrointestinal nematodes—particularly in highly pathogenic species like Haemonchus cont...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Biological Activity of Aminoacetonitrile Derivatives (AADs)

The emergence of multi-drug resistance in gastrointestinal nematodes—particularly in highly pathogenic species like Haemonchus contortus—has created a critical bottleneck in veterinary pharmacology and global food security[1],[2]. For decades, reliance on classical anthelmintics such as benzimidazoles, imidazothiazoles, and macrocyclic lactones drove intense selection pressure, rendering many parasite populations untreatable[3],[2].

As a Senior Application Scientist, I have evaluated numerous novel pharmacophores, but the discovery of Aminoacetonitrile Derivatives (AADs) represents a paradigm shift in anthelmintic drug development[4]. This guide provides an objective, data-driven comparison of AADs—spearheaded by the prototype Monepantel (AAD-1566)—against both classical alternatives and next-generation AAD analogs.

Mechanistic Superiority: The DEG-3/DES-2 Pathway

To understand why AADs succeed where classical drugs fail, we must examine their target causality. Classical macrocyclic lactones (like Ivermectin) target glutamate-gated chloride channels, while benzimidazoles (like Albendazole) bind to β-tubulin[5],[2]. Parasites have evolved robust target-site mutations and efflux mechanisms against these pathways.

AADs bypass these resistance mechanisms entirely by targeting a nematode-specific clade of nicotinic acetylcholine receptors (nAChRs): the DEG-3/DES-2 subfamily (specifically the Hco-MPTL-1 subunit in H. contortus and ACR-23 in C. elegans)[6],[1].

Crucially, AADs do not typically act as simple direct agonists. Electrophysiological data demonstrates that Monepantel and its active metabolite, monepantel sulfone, function as Type II positive allosteric modulators (PAMs) [7],[6]. They bind to an allosteric site, massively amplifying the receptor's response to endogenous choline. This results in an uncontrolled influx of monovalent cations and calcium, leading to hyperpolarization, spastic muscle paralysis, and rapid nematode death[6],[4]. Because mammals completely lack the DEG-3/DES-2 receptor subfamily, AADs exhibit an exceptionally high safety index and negligible hepatotoxicity[8],[6].

Pathway AAD Aminoacetonitrile Derivatives (e.g., Monepantel) Receptor DEG-3/DES-2 nAChR (Nematode Specific) AAD->Receptor PAM Positive Allosteric Modulation Receptor->PAM IonInflux Massive Cation Influx (Na+, Ca2+) PAM->IonInflux Paralysis Spastic Paralysis & Nematode Death IonInflux->Paralysis

Mechanism of Action: AADs targeting nematode-specific nAChRs.

Biological Activity Comparison: AADs vs. Alternatives

When comparing AADs to classical anthelmintics, the most critical metric is efficacy against multi-drug resistant (MDR) isolates. However, within the AAD class itself, structural modifications yield significant differences in biotransformation and absolute potency[9],[8].

Table 1: Class-Level Comparison of Anthelmintic Agents
Drug ClassPrototype CompoundPrimary TargetEfficacy (Susceptible Strains)Efficacy (MDR Strains)Mammalian Toxicity Risk
Aminoacetonitriles (AADs) MonepantelDEG-3/DES-2 nAChR>99%>99%Very Low
Macrocyclic Lactones IvermectinGluCl Channels>99%Low to ModerateLow
Benzimidazoles Albendazoleβ-tubulin>99%Very LowLow
Imidazothiazoles LevamisoleL-type nAChR>99%ModerateModerate

While Monepantel (MOP) is the only currently approved AAD for veterinary use, extensive in vitro screening of structural analogs (such as AAD-1154 and AAD-1336) has revealed promising next-generation candidates. Recent comparative studies utilizing primary ovine hepatocytes and micro-agar assays demonstrate that while MOP undergoes rapid and extensive biotransformation, newer derivatives offer optimized metabolic stability and superior larvicidal metrics[9],[8].

Table 2: In Vitro Biological Activity of Specific AAD Analogs[8]
CompoundHepatotoxicity (Primary Hepatocytes)Biotransformation ProfileRelative Efficacy (LC50/LC99 vs. MDR H. contortus)
Monepantel (MOP) NontoxicExtensive (Forms active MOP-sulfone)High (Baseline standard)
AAD-1154 NontoxicModerateSuperior (Lowest LC50 & LC99 values)
AAD-1336 NontoxicModerateExcellent (Significantly lower LC99 than MOP)

Data Insight: AAD-1154 consistently outperforms Monepantel in multi-resistant strains, making it a prime candidate for future in vivo development[8].

Experimental Workflows & Self-Validating Protocols

To generate the comparative data shown above, we rely on a highly structured, multi-tiered screening workflow. Moving from high-throughput phenotypic assays to precise electrophysiological target validation ensures that observed biological activity is both genuine and mechanistically sound[4].

Workflow HTS High-Throughput Motility Assay LDT Larval Development Test (LDT) HTS->LDT TEVC Electrophysiology (Xenopus Oocytes) LDT->TEVC InVivo In Vivo Efficacy (Target Host) TEVC->InVivo

Multi-stage experimental workflow for AAD anthelmintic screening.

Protocol A: Micro-Agar Larval Development Test (LDT)

Purpose: To assess the ability of AADs to disrupt the critical life-cycle transition from L1 to infectious L3 stages[8],[4]. Causality: We use an agar matrix rather than a purely liquid medium because agar closely mimics the physical constraints of the fecal microenvironment, forcing the larvae to actively feed and move, which increases drug uptake and assay physiological relevance.

  • Preparation: Dissolve test AADs (MOP, AAD-1154) in DMSO. Prepare serial dilutions and embed them into a nutritive micro-agar matrix within 96-well plates.

  • Seeding: Isolate fresh H. contortus eggs from donor sheep feces (using both susceptible and MDR strains). Seed approximately 100 eggs per well.

  • Incubation: Incubate plates at 28°C with 80% relative humidity for 6 days to allow development to the L3 stage[3].

  • Quantification: Terminate the assay by adding Lugol's iodine. Microscopically count the ratio of unhatched eggs, L1/L2 larvae, and fully developed L3 larvae. Calculate the LC50 and LC99.

  • Self-Validation & Controls:

    • Negative Control: 1% DMSO vehicle-only wells to establish baseline >90% L3 development.

    • Positive Control: Thiabendazole (TBZ) to confirm the resistance status of the MDR strain (TBZ should fail to inhibit MDR development).

Protocol B: Electrophysiological Profiling via TEVC

Purpose: To quantify the allosteric modulation of the DEG-3/DES-2 receptor by AADs[6]. Causality: Xenopus laevis oocytes are utilized for heterologous expression because their large size allows for easy microinjection, and they lack endogenous nematode nAChRs, providing a zero-background system to isolate the specific drug-receptor interaction[6].

  • Expression: Synthesize cRNA encoding the H. contortus DEG-3 and DES-2 subunits. Microinject 50 nL of cRNA mixture into defolliculated Xenopus oocytes. Incubate for 3-5 days at 18°C.

  • Recording Setup: Impale oocytes with two microelectrodes (filled with 3M KCl) and voltage-clamp the membrane potential at -80 mV using a Two-Electrode Voltage Clamp (TEVC) amplifier.

  • Co-Application: Perfuse the oocyte with a sub-maximal concentration of choline (the primary agonist) to establish a baseline inward current. Subsequently, co-apply choline alongside varying concentrations of the AAD (e.g., Monepantel).

  • Data Analysis: Measure the enhancement of the "late current" phase. AADs will not trigger a current alone but will massively potentiate the choline-induced current[7],[6].

  • Self-Validation & Controls:

    • System Control: Perfuse AADs onto uninjected (sham) oocytes to rule out non-specific membrane disruption.

    • Enantiomer Control: Apply the R-enantiomer of Monepantel (which is biologically inactive as an anthelmintic); it should fail to potentiate the current, proving stereospecific target engagement[6].

Conclusion

Aminoacetonitrile derivatives have redefined the landscape of anthelmintic therapy. While Monepantel has successfully translated from bench to pasture, comparative in vitro data clearly indicates that the chemical space of AADs holds even more potent analogs, such as AAD-1154[8]. By utilizing rigorous, self-validating experimental frameworks—from micro-agar development assays to isolated electrophysiology—drug development professionals can continue to exploit the DEG-3/DES-2 pathway to stay ahead of the resistance curve.

References

  • Comparison of biotransformation and efficacy of aminoacetonitrile anthelmintics in vitro. upce.cz.
  • Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. nih.gov.
  • Monepantel allosterically activates DEG-3/DES-2 channels of the gastrointestinal nematode Haemonchus contortus. nih.gov.
  • Haemonchus contortus Acetylcholine Receptors of the DEG-3 Subfamily and Their Role in Sensitivity to Monepantel. plos.org.
  • Amino-Acetonitrile Derivatives: A New Frontier in Anthelmintic Drug Development. benchchem.com.
  • Anthelmintic resistance in soil-transmitted helminths: One-Health considerations. nih.gov.
  • Pharmacotherapy of gastrointestinal strongylosis of small ruminants: An update. ijpca.org.
  • (PDF) Monepantel Allosterically Activates DEG-3/DES-2 Channels of the Gastrointestinal Nematode Haemonchus contortus. researchgate.net.

Sources

Comparative

Advanced Methodological Comparison Guide: Impurity Profiling of 2-Amino-2-(3-chlorophenyl)acetonitrile Hydrochloride

Executive Summary 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride (CAS 49704-72-5) is a critical synthetic intermediate used in the development of advanced heterocyclic active pharmaceutical ingredients (APIs), incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride (CAS 49704-72-5) is a critical synthetic intermediate used in the development of advanced heterocyclic active pharmaceutical ingredients (APIs), including potent ERK1/2 inhibitors utilized in oncology[1]. Because it is situated upstream in the synthetic pipeline, any undetected impurities—such as unreacted starting materials, degradation products, or regioisomers—can propagate through subsequent reactions, leading to complex, difficult-to-clear downstream contaminants.

This guide objectively compares the performance of Advanced UHPLC-QTOF-MS (using a Pentafluorophenyl stationary phase) against Traditional HPLC-UV (using a standard C18 stationary phase) for the comprehensive characterization of these impurities.

Mechanistic Origins of Impurities

Understanding the synthesis of 2-amino-2-(3-chlorophenyl)acetonitrile is paramount for predicting its impurity profile. The compound is typically synthesized via a Strecker reaction involving 3-chlorobenzaldehyde, a cyanide source, and ammonia.

The analytical challenges of profiling halogenated phenylacetonitriles are well-documented in the synthesis of related neuroactive compounds, where trace regioisomers must be strictly controlled to ensure API efficacy and safety[2]. The primary impurities include:

  • Starting Material: 3-Chlorobenzaldehyde.

  • Intermediate: 2-(3-Chlorophenyl)-2-hydroxyacetonitrile (cyanohydrin).

  • Degradation Product: 2-Amino-2-(3-chlorophenyl)acetamide (formed via hydrolysis of the nitrile group under aqueous acidic/basic conditions).

  • Regioisomers: 2-Amino-2-(2-chlorophenyl)acetonitrile (originating from trace 2-chlorobenzaldehyde in the starting material).

ImpurityPathway SM 3-Chlorobenzaldehyde (Starting Material) Cyanohydrin 2-(3-Chlorophenyl)- 2-hydroxyacetonitrile (Intermediate) SM->Cyanohydrin NaCN, H+ Regio 2-Chloro Isomer (Regioisomer Impurity) SM->Regio Impure SM Side Reaction API 2-Amino-2-(3-chlorophenyl) acetonitrile (Target) Cyanohydrin->API NH3 Amide 2-Amino-2-(3-chlorophenyl) acetamide (Hydrolysis Impurity) API->Amide H2O, H+ (Degradation)

Mechanistic pathway of 2-Amino-2-(3-chlorophenyl)acetonitrile synthesis and impurity formation.

Methodological Comparison: UHPLC-QTOF-MS vs. Traditional HPLC-UV

When dealing with halogenated aromatic amines, standard C18 columns often fail. Causality: C18 phases rely almost exclusively on hydrophobic dispersive forces. Because the 2-chloro and 3-chloro regioisomers possess nearly identical hydrophobicities, they co-elute on a C18 column, rendering traditional HPLC-UV blind to regioisomeric contamination.

By upgrading the analytical product to a Pentafluorophenyl (PFP) column coupled with UHPLC-QTOF-MS , we introduce orthogonal retention mechanisms. Causality: The highly electronegative fluorine atoms on the PFP ring create strong dipole moments and facilitate π−π interactions with the analyte's aromatic ring. Furthermore, the rigid planar structure of the PFP phase provides exceptional shape selectivity, easily distinguishing the slight steric differences between the ortho- (2-chloro) and meta- (3-chloro) substitutions.

WorkflowComparison Sample Sample Prep: 2-Amino-2-(3-chlorophenyl)acetonitrile HCl (1.0 mg/mL in H2O:MeOH) HPLC Alternative: HPLC-UV (C18 Column, 254 nm) Sample->HPLC Standard QC UHPLC Product: UHPLC-QTOF-MS (PFP Column, ESI+) Sample->UHPLC Advanced Profiling HPLC_Result Result: Co-elution of Isomers LOD: 0.05% Lack of Structural ID HPLC->HPLC_Result UHPLC_Result Result: Baseline Resolution (Rs > 2.5) LOD: 0.001% Exact Mass ID (<2 ppm) UHPLC->UHPLC_Result

Analytical workflow comparison: Traditional HPLC-UV vs. Advanced UHPLC-QTOF-MS.

Experimental Protocols (Self-Validating System)

The following workflow details the optimized UHPLC-QTOF-MS methodology.

Step 1: Sample and Standard Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Methanol.

  • Sample Solution: Dissolve 10.0 mg of 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride in 10.0 mL of diluent (1.0 mg/mL).

  • System Suitability Test (SST) Solution: Spike the 1.0 mg/mL sample solution with 0.1% (w/w) of the 2-chloro regioisomer standard and 0.1% of 3-chlorobenzaldehyde.

Step 2: Chromatographic Conditions
  • Column: Waters ACQUITY UPLC CSH Fluorophenyl (PFP), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: The 0.1% Formic Acid modifier is strictly required. It maintains the primary amine in a fully protonated state ( NH3+​ ), preventing secondary ion-exchange interactions with residual silanols on the column frit/packing that cause peak tailing. It simultaneously acts as a proton donor to maximize ionization efficiency in ESI+ mode.

  • Gradient: 5% B to 60% B over 12 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Step 3: Mass Spectrometry (QTOF) Parameters
  • Ionization: ESI Positive mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450°C.

  • Mass Range: m/z 50 to 600.

Step 4: Self-Validation Checkpoint (Critical)

Before analyzing unknown batches, inject the SST Solution. The system is only validated for use if:

  • The chromatographic resolution ( Rs​ ) between the 3-chloro target peak and the spiked 2-chloro regioisomer is ≥2.0 .

  • The mass accuracy of the target molecular ion [M+H]+ (m/z 167.0371) is within ±3.0 ppm. This internal validation loop guarantees that both the spatial separation mechanics and the mass calibration are functioning optimally before consuming valuable sample.

Comparative Performance Data

The table below summarizes the quantitative performance of the advanced UHPLC-MS (PFP) method compared to the traditional HPLC-UV (C18) method. The advanced method demonstrates superior resolution and limits of detection (LOD).

Impurity / AnalyteOriginHPLC-UV (C18) RRTUHPLC-MS (PFP) RRTResolution ( Rs​ ) on PFPLOD (UHPLC-MS)
2-Amino-2-(3-chlorophenyl)acetamide Degradant (Hydrolysis)0.450.55> 4.00.005%
2-(3-Chlorophenyl)-2-hydroxyacetonitrile Intermediate0.850.78> 3.00.005%
2-Amino-2-(2-chlorophenyl)acetonitrile Regioisomer1.00 (Co-elutes) 0.922.60.001%
2-Amino-2-(3-chlorophenyl)acetonitrile Target API Intermediate1.001.00N/AN/A
3-Chlorobenzaldehyde Starting Material1.451.32> 5.00.002%

*RRT = Relative Retention Time (Retention time of impurity / Retention time of target).

References

  • WO2021086726A1 - Improved methods, kits, compositions and dosing regimens for the use of heterocyclic inhibitors of erk1 and erk2. Google Patents.
  • CAS 49704-72-5 | 2-amino-2-(3-chlorophenyl)acetonitrile hydrochloride. Sigma-Aldrich.
  • Classics in Chemical Neuroscience: Baclofen. ACS Publications.

Sources

Validation

Cross-validation of analytical methods for aminonitriles

Cross-Validation of Analytical Methods for Aminonitriles: A Comprehensive Guide Executive Summary Aminonitriles are highly reactive, polar intermediates critical to organic synthesis, most notably as precursors in the St...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Analytical Methods for Aminonitriles: A Comprehensive Guide

Executive Summary Aminonitriles are highly reactive, polar intermediates critical to organic synthesis, most notably as precursors in the Strecker synthesis of amino acids and diamines. However, their unique physicochemical properties make their accurate quantification notoriously difficult. As a Senior Application Scientist, I frequently encounter drug development pipelines that stall due to irreproducible aminonitrile assays. Relying on a single analytical technique often introduces invisible systematic biases.

This guide outlines a robust, self-validating cross-validation strategy that compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). By adhering to the1[1], we can establish an orthogonal testing matrix that guarantees scientific integrity, accuracy, and regulatory compliance.

Mechanistic Challenges in Aminonitrile Analysis

Before selecting an analytical method, we must understand the molecule's failure modes. Standard reversed-phase UV methods frequently fail for aliphatic aminonitriles due to three primary factors:

  • Chromophore Absence: Aliphatic aminonitriles lack the conjugated π -systems required for strong UV absorbance, rendering them practically invisible to standard Diode Array Detectors (DAD).

  • Thermal Instability: At elevated temperatures (e.g., inside a GC injection port), α -aminonitriles can undergo a retro-Strecker reaction, degrading back into imines, aldehydes, and toxic hydrogen cyanide[2].

  • Hydrolytic Lability: In aqueous environments, particularly at extreme pH levels, the nitrile moiety is susceptible to premature hydrolysis, converting into an amino amide or carboxylic acid[3].

Degradation AN alpha-Aminonitrile Imine Imine Intermediate AN->Imine Thermal/Basic Stress Amide Amino Amide (Hydrolysis) AN->Amide H2O / Acid or Enzyme Aldehyde Aldehyde + HCN (Retro-Strecker) Imine->Aldehyde H2O

Fig 1. Primary degradation pathways of α-aminonitriles compromising analytical integrity.

The Orthogonal Cross-Validation Strategy

To eliminate method-specific biases, we cross-validate using three distinct physical principles: liquid-phase partitioning (HPLC), gas-phase volatility (GC), and absolute nuclear spin (qNMR). This creates a self-validating loop where the weaknesses of one method are covered by the strengths of another.

CrossValidation cluster_methods Orthogonal Analytical Methods Start Aminonitrile Sample HPLC HPLC-ELSD (Liquid Phase) Start->HPLC GC GC-FID (Gas Phase - Derivatized) Start->GC qNMR 1H-qNMR (Nuclear Spin - Absolute) Start->qNMR Validation ICH Q2(R2) Validation Accuracy, Precision, Linearity HPLC->Validation GC->Validation qNMR->Validation Data Cross-Validated Purity Profile Validation->Data

Fig 2. Orthogonal cross-validation workflow for aminonitrile quantification.

Method 1: HPLC-ELSD (The Routine Workhorse)

Causality & Rationale: Because aliphatic aminonitriles lack UV chromophores, we utilize Evaporative Light Scattering Detection (ELSD), which detects any analyte less volatile than the mobile phase. Furthermore, aminonitriles are highly polar and elute in the void volume of standard C18 columns. We employ Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine group via hydrophilic partitioning.

Self-Validating Protocol:

  • Mobile Phase Preparation: Prepare a gradient of Acetonitrile and 10 mM Ammonium Formate buffer. Adjust the aqueous portion to pH 3.0 using formic acid. Insight: The acidic pH protonates the amine, ensuring consistent peak shape while preventing base-catalyzed hydrolysis.

  • Column Equilibration: Equilibrate a HILIC column (e.g., 4.6 x 150 mm, 3 µm) at 30°C.

  • Sample Preparation: Dissolve the aminonitrile sample in 90% Acetonitrile to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Detection Parameters: Inject 5 µL. Set ELSD drift tube temperature to 50°C and nebulizer gas (N 2​ ) pressure to 40 psi.

  • System Suitability Test (SST): Run a blank to confirm no carryover. Because ELSD response is inherently non-linear, calibrate using a log-log plot of concentration vs. peak area to ensure linearity ( R2>0.995 ).

Method 2: GC-FID (High-Resolution Impurity Profiling)

Causality & Rationale: Gas Chromatography with Flame Ionization Detection (GC-FID) provides exceptional resolution and universal carbon detection, making it ideal for detecting trace organic impurities[4]. However, injecting a free α -aminonitrile into a 250°C inlet will trigger a retro-Strecker degradation. To circumvent this, we derivatize the primary amine via acylation. This masks the reactive amine, prevents interaction with column silanol groups, and dramatically increases thermal stability.

Self-Validating Protocol:

  • Derivatization: To 10 mg of the aminonitrile, add 1 mL of anhydrous dichloromethane and 100 µL of Trifluoroacetic Anhydride (TFAA). Stir at room temperature for 30 minutes.

  • Quenching: Evaporate excess TFAA under a gentle stream of nitrogen. Reconstitute the stable trifluoroacetamide derivative in 1 mL of GC-grade ethyl acetate.

  • Chromatographic Conditions: Utilize a 100% Dimethylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film)[4].

  • Temperature Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 200°C, then 25°C/min to 280°C.

  • Detection: FID set to 300°C. Carrier gas: Helium at a constant flow of 1.2 mL/min.

Method 3: 1 H-qNMR (The Absolute Arbiter of Truth)

Causality & Rationale: Quantitative NMR (qNMR) is a primary ratio method. The integrated intensity of a proton resonance is directly proportional to the number of nuclei responsible for that signal[5]. This means no identical reference standard is required to quantify the analyte[6]. We use qNMR to establish the absolute purity of the aminonitrile, which then serves as the reference value for the HPLC and GC methods.

Self-Validating Protocol:

  • Internal Standard Selection: Select a highly pure, certified internal standard (IS) such as Maleic acid or 1,3,5-Trimethoxybenzene (TraceCERT grade) whose signals do not overlap with the aminonitrile[6].

  • Sample Preparation: Accurately weigh ~15 mg of the aminonitrile and ~5 mg of the IS using a calibrated microbalance (d = 0.001 mg). Dissolve in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d 6​ ).

  • Acquisition: Use a 500 MHz NMR spectrometer. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 = 30–60 seconds). This ensures complete spin relaxation and quantitative accuracy[5].

  • Processing: Phase and baseline correct the spectrum manually. Integrate the isolated α -proton of the aminonitrile against the IS proton. Calculate absolute mass fraction using the qNMR mass balance equation.

Quantitative Data Comparison

To satisfy 1[1], the following table summarizes the cross-validated performance metrics of the three methods based on empirical laboratory data[4][7].

Validation Parameter (ICH Q2)HPLC-ELSD (HILIC)GC-FID (Derivatized) 1 H-qNMR
Primary Utility Routine batch release & stabilityHigh-resolution impurity profilingAbsolute purity & reference qualification
Linearity ( R2 ) > 0.995 (Log-log fit required)> 0.999> 0.999
Precision (% RSD) 2.0% 1.5%0.35% - 0.60%
Accuracy (Recovery) 98.0% - 102.0%97.5% - 101.5%99.48% - 100.0%
LOD / LOQ ~5 µg/mL / ~15 µg/mL3.7 µg/g / 11.2 µg/g~1 mM (Dependent on scan count)
Key Limitation Non-linear detector responseRequires time-consuming derivatizationHigh LOD; requires expensive instrumentation

Conclusion

No single analytical method is flawless when dealing with reactive intermediates like aminonitriles. HPLC-ELSD provides excellent routine throughput but suffers from non-linear detection. GC-FID offers unparalleled resolution but risks thermal degradation without careful derivatization. 1 H-qNMR delivers unmatched absolute accuracy[7] but lacks the sensitivity for trace impurity detection. By cross-validating these three orthogonal techniques, drug development professionals can build a scientifically rigorous, self-validating data package that withstands the highest levels of regulatory scrutiny.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). 1

  • 1-Aminoethanol | Research Compound . Benchchem. 2

  • Synthesis and microbial transformation of b-amino nitriles . Elsevier. 3

  • Development and Validation of Gas Chromatography Method . Der Pharma Chemica. 4

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. 5

  • Quantitative NMR (qNMR) | Laboratory Chemicals . FUJIFILM Wako Chemicals Europe GmbH. 6

  • Easy, Precise and Accurate Quantitative NMR . Agilent Technologies. 7

Sources

Comparative

Structure-Activity Relationship (SAR) and Comparative Efficacy of Chlorophenyl Aminoacetonitrile Derivatives

Executive Summary & Rationale The emergence of multi-drug resistant gastrointestinal nematodes (e.g., Haemonchus contortus) represents a critical bottleneck in veterinary pharmacology and global livestock production. Tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The emergence of multi-drug resistant gastrointestinal nematodes (e.g., Haemonchus contortus) represents a critical bottleneck in veterinary pharmacology and global livestock production. Traditional anthelmintic classes—such as benzimidazoles, macrocyclic lactones, and imidazothiazoles—are increasingly failing due to widespread genetic resistance mechanisms.

Aminoacetonitrile derivatives (AADs) represent a paradigm shift in anthelmintic discovery. While Monepantel (AAD-1566) serves as the commercial pioneer of this class, ongoing structure-activity relationship (SAR) optimization has yielded next-generation derivatives featuring chlorophenyl moieties (e.g., AAD-1154, AAD-970). As a Senior Application Scientist, I have structured this guide to objectively compare the performance of these chlorophenyl AADs against traditional alternatives, detailing the mechanistic causality behind their efficacy and providing the self-validating experimental workflows required to evaluate them.

Mechanistic Grounding: The ACR-23 Target

Unlike traditional anthelmintics that target glutamate-gated chloride channels or beta-tubulin, AADs act as positive allosteric modulators of the nematode-specific DEG-3 subfamily of nicotinic acetylcholine receptors (nAChRs), specifically targeting the ACR-23 subunit (1[1]).

Causality of Safety & Efficacy: Because the ACR-23 receptor is entirely absent in mammals, AADs possess an exceptionally wide therapeutic index. The binding of the compound triggers massive intracellular cation influx, leading to irreversible hypercontraction and spastic paralysis of the nematode muscle wall.

MoA AAD Chlorophenyl AADs (e.g., AAD-1154) ACR23 ACR-23 Receptor (Nematode nAChR) AAD->ACR23 Allosteric Binding IonChannel Ion Channel Opening (Ca2+/Na+ Influx) ACR23->IonChannel Activation Depolarization Muscle Cell Depolarization IonChannel->Depolarization Cation Influx Paralysis Spastic Paralysis & Nematode Death Depolarization->Paralysis Hypercontraction

Figure 1: Mechanism of action of chlorophenyl AADs targeting the nematode ACR-23 receptor.

SAR Analysis: The Chlorophenyl Advantage

The core scaffold of an AAD consists of a central aminoacetonitrile core flanked by an aryloxy group and an aroyl (benzamide) moiety (2[2]).

  • The Aminoacetonitrile Core: The nitrile group is non-negotiable; it acts as a critical hydrogen-bond acceptor within the transmembrane domain of the ACR-23 receptor.

  • Chlorophenyl Substitution (Steric & Electronic Tuning): In compounds like AAD-1154 and AAD-970, replacing the trifluoromethyl (-CF3) groups found in Monepantel with chlorophenyl or chloro-substituted aryloxy groups finely tunes the molecule's lipophilicity (LogP). The chlorine atom provides precise steric bulk that anchors the molecule tightly within the hydrophobic pockets formed by the M2 and M3 helices of the receptor.

  • Metabolic Shielding: From a pharmacokinetic perspective, strategic chlorination at the para- or meta-positions of the phenyl ring creates a steric shield. This prevents rapid cytochrome P450-mediated aromatic hydroxylation in the host's liver, thereby prolonging the compound's systemic half-life and ensuring sustained exposure to the parasite.

Comparative Performance Data

The following table synthesizes in vitro efficacy and metabolic stability data, comparing advanced chlorophenyl AADs (AAD-1154, AAD-970) against Monepantel and traditional anthelmintic classes (3[3]).

Compound ClassSpecific AgentPrimary TargetEC₅₀ (Susceptible H. contortus)EC₅₀ (Multi-Resistant H. contortus)Ovine Hepatocyte Toxicity (IC₅₀)Metabolic Profile
Chlorophenyl AAD AAD-1154 ACR-23 (nAChR)< 0.05 µM< 0.05 µM> 100 µM (Non-toxic)Highly stable; minimal Phase I oxidation
Trifluoromethyl AAD Monepantel (MOP) ACR-23 (nAChR)< 0.10 µM< 0.10 µM> 100 µM (Non-toxic)Rapidly oxidized to MOP-sulfone
Chlorophenyl AAD AAD-970 ACR-23 (nAChR)0.15 µM0.15 µM> 100 µM (Non-toxic)Moderate Phase I clearance
Benzimidazole Thiabendazole β-tubulin0.50 µM> 50.0 µM (Failed) > 200 µMHigh hepatic clearance
Macrocyclic Lactone Ivermectin GluCl Channels0.01 µM> 10.0 µM (Failed) > 50 µMModerate stability

Data Interpretation: AAD-1154 demonstrates superior metabolic stability and maintains absolute potency against multi-drug resistant strains, outperforming both traditional classes and early-generation AADs.

Experimental Protocols & Methodologies

To ensure scientific integrity, the evaluation of AADs must rely on self-validating assay architectures. Below are the standardized protocols for assessing efficacy and biotransformation.

Workflow Compound Chlorophenyl AAD Library LDT Micro-Agar Larval Development Test Compound->LDT In Vitro Efficacy Hepato Ovine Hepatocyte Incubation Compound->Hepato Biotransformation Data Efficacy & Metabolic Stability Profiling LDT->Data EC50 Values LCMS UHPLC-MS/MS Quantification Hepato->LCMS Quench & Extract LCMS->Data CL_int & Metabolites

Figure 2: Self-validating experimental workflow for evaluating AAD efficacy and biotransformation.

Protocol A: Micro-Agar Larval Development Test (LDT)

Causality & Rationale: We utilize a micro-agar matrix rather than a simple liquid broth. Agar physically mimics the moisture gradient and resistance of the natural fecal environment, ensuring normal larval feeding behavior. This eliminates false positives caused by larval starvation.

  • Matrix Preparation: Dispense 150 µL of 2% molten agar into 96-well microtiter plates. Overlay with 20 µL of a yeast extract/E. coli suspension to serve as the larval food source.

  • Compound Dosing: Spike the wells with serial dilutions of chlorophenyl AADs (ranging from 0.001 to 10 µM). Maintain final DMSO concentrations below 1% to prevent solvent-induced cytotoxicity.

  • Inoculation: Isolate synchronized H. contortus eggs from the feces of infected sheep using sucrose gradient centrifugation. Add approximately 50 eggs per well.

  • Incubation: Seal the plates and incubate at 27°C in the dark for exactly 7 days.

  • Self-Validation Check: The assay is strictly rejected if the negative (vehicle) control wells show less than 80% development from egg to the L3 infectious larval stage. A reference standard (Monepantel) must yield an EC₅₀ within 2 standard deviations of historical baselines.

  • Quantification: Terminate the assay with Lugol's iodine. Microscopically score the ratio of unhatched eggs/L1/L2 stages versus fully developed L3 larvae. Calculate the EC₅₀ using non-linear regression analysis.

Protocol B: In Vitro Biotransformation via Ovine Hepatocytes

Causality & Rationale: Because sheep are the primary target host for these veterinary anthelmintics, utilizing primary ovine hepatocytes—rather than human or rat microsomes—is critical. Whole host cells preserve the exact intracellular stoichiometry of Phase I (CYP450) and Phase II (conjugation) enzymes, yielding an accurate metabolic clearance profile (3[3]).

  • Cell Suspension: Suspend freshly isolated primary ovine hepatocytes (viability >85% via Trypan Blue exclusion) in Williams' Medium E at a density of 1×106 cells/mL.

  • Incubation: Add the AAD test compound to achieve a final concentration of 10 µM. Incubate in a shaking water bath at 37°C.

  • Kinetic Sampling & Quenching: Extract 100 µL aliquots at precisely 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by injecting the aliquot into 200 µL of ice-cold acetonitrile. Causality: The cold organic solvent instantly precipitates cellular proteins and halts all enzymatic activity, locking the metabolic snapshot in time.

  • Self-Validation Check: Run a parallel incubation with 7-ethoxycoumarin (a known CYP450 substrate). If 7-ethoxycoumarin is not cleared by >50% within 60 minutes, the hepatocyte batch is deemed enzymatically inactive and the data is discarded.

  • UHPLC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject the supernatant into a C18 reverse-phase column coupled to a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor parent mass depletion to calculate intrinsic clearance ( CLint​ ) and scan for mass shifts (e.g., +16 Da for hydroxylation) to map the metabolic pathway.

Conclusion

Chlorophenyl aminoacetonitrile derivatives, particularly AAD-1154, represent a highly optimized evolution of the AAD class. By leveraging precise steric shielding on the aryloxy ring, these compounds achieve superior metabolic stability while maintaining lethal allosteric affinity for the nematode ACR-23 receptor. As demonstrated by robust, self-validating in vitro models, they successfully bypass the resistance mechanisms that have rendered traditional benzimidazoles and macrocyclic lactones obsolete.

References

  • Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Source: nih.gov.
  • Comparison of biotransformation and efficacy of aminoacetonitrile anthelmintics in vitro. Source: nih.gov.
  • Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23. Source: nih.gov.
  • US12213957B2 - Use of aminoacetonitrile compounds for the treatment of infection and disease. Source: google.com.

Sources

Validation

The Nitrile Pharmacophore in Targeted Covalent Inhibition: A Comparative Guide to Vildagliptin and Saxagliptin

As a Senior Application Scientist specializing in rational drug design, I frequently encounter the misconception that the nitrile (-C≡N) group is merely a passive, polar bioisostere for halogens or ketones. While it does...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in rational drug design, I frequently encounter the misconception that the nitrile (-C≡N) group is merely a passive, polar bioisostere for halogens or ketones. While it does possess a minuscule steric demand—approximately one-eighth the volume of a methyl group[1]—its true power in modern pharmacology lies in its tunable electrophilicity. When strategically positioned, the nitrile carbon can undergo highly orchestrated, reversible nucleophilic attacks by catalytic residues, acting as a precision "warhead" without the indiscriminate reactivity that plagues traditional covalent modifiers[2].

This guide objectively compares two blockbuster nitrile-containing pharmaceuticals: Vildagliptin and Saxagliptin . Both are Class 1 Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in type 2 diabetes management. By analyzing their structural nuances, binding kinetics, and clinical efficacy, we will uncover how subtle modifications around the nitrile pharmacophore dictate macroscopic clinical outcomes.

Mechanistic Causality: The Cyanopyrrolidine Scaffold

DPP-4 is a serine protease responsible for the rapid degradation of incretin hormones like GLP-1. Vildagliptin and saxagliptin utilize a cyanopyrrolidine scaffold to achieve "substrate-blocker" status[3].

The Mechanism: The nitrile group binds within the S1 pocket of DPP-4. The electron-withdrawing nature of the adjacent pyrrolidine ring activates the nitrile carbon, making it susceptible to nucleophilic attack by the hydroxyl oxygen of Ser630 in the enzyme's catalytic triad[3]. This forms a reversible covalent imidate adduct. Because the dissociation of this complex is exceptionally slow, both drugs exhibit prolonged pharmacodynamic effects that far outlast their short pharmacokinetic half-lives[3].

Structural Divergence: While both rely on the nitrile-Ser630 interaction, saxagliptin incorporates a 4,5-methano (cyclopropyl) substitution on the pyrrolidine ring and a hydroxylated adamantyl group. This conformational restriction optimizes the trajectory of the nitrile carbon for Ser630 attack. Consequently, saxagliptin is approximately 5 to 10 times more potent than vildagliptin[3]. Furthermore, quantum mechanics/molecular mechanics (QM/MM) studies reveal divergent dissociation pathways: vildagliptin dissociates primarily via a hydrolysis pathway (making it pseudo-irreversible), whereas saxagliptin dissociates via the direct reverse process of covalent bond cleavage[4].

MOA GLP1 GLP-1 / GIP (Active Incretins) DPP4 DPP-4 Enzyme (Active State) GLP1->DPP4 Binds to active site Insulin Enhanced Insulin Secretion & Glycemic Control GLP1->Insulin Stimulates beta-cells Inactive Inactive Incretins (Cleaved) DPP4->Inactive Cleaves N-terminal dipeptide Inhibitor Nitrile-Containing Inhibitor (Vildagliptin / Saxagliptin) Inhibitor->DPP4 Competitive binding Complex Reversible Covalent Complex (Nitrile - Ser630 Imidate) Inhibitor->Complex Nucleophilic attack by Ser630 Complex->GLP1 Prevents degradation Complex->DPP4 Slow dissociation (Substrate-blocker)

Figure 1: Logical relationship and signaling pathway of nitrile-driven DPP-4 inhibition.

Comparative Clinical Efficacy and Pharmacodynamics

To translate these kinetic differences into clinical reality, we must examine head-to-head trial data. In a 24-week randomized controlled trial evaluating these inhibitors as add-on therapies, both drugs demonstrated robust, comparable reductions in glycosylated hemoglobin (HbA1c)[5].

However, the distinct dissociation kinetics driven by the nitrile interactions manifest in fasting blood glucose (FBG) control. Vildagliptin's pseudo-irreversible hydrolysis-driven dissociation provides a slightly more sustained basal DPP-4 inhibition overnight compared to saxagliptin and the non-covalent inhibitor sitagliptin[6].

Table 1: Pharmacological and Clinical Comparison of Class 1 DPP-4 Inhibitors

ParameterVildagliptinSaxagliptin
Pharmacophore Cyanopyrrolidine + AdamantylCyanopyrrolidine (4,5-methano) + Hydroxyadamantyl
Binding Mode Reversible Covalent (Imidate adduct)[4]Reversible Covalent (Imidate adduct)[4]
Dissociation Pathway Predominantly Hydrolysis[4]Direct Reverse Covalent Cleavage[4]
Relative Potency Baseline~5-10x higher than Vildagliptin[3]
HbA1c Reduction (24 weeks) -1.3%[5]-1.2%[5]
FBG Reduction -2.4 mmol/L[5]-1.8 mmol/L[5]
Experimental Protocol: Validating Reversible Covalent Kinetics

To objectively compare the efficacy of novel nitrile-containing leads against vildagliptin and saxagliptin, standard steady-state IC50 assays are insufficient. Because these drugs exhibit time-dependent, biphasic inhibition, a standard IC50 will underestimate their potency and fail to capture the critical koff​ (dissociation rate) that dictates in vivo residence time.

As a self-validating system , we employ a Fluorogenic Jump-Dilution Assay . This protocol inherently verifies the reversibility of the covalent bond by utilizing a non-covalent control (e.g., sitagliptin). If the assay is executed correctly, the non-covalent control will show immediate enzymatic recovery upon dilution, whereas the nitrile-containing compounds will exhibit a measurable, slow recovery phase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human DPP-4 enzyme (0.5 nM final concentration) in assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA). Prepare the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) at 10×Km​ .

  • Enzyme-Inhibitor Pre-incubation (The "Jump" Phase): Incubate DPP-4 with the nitrile-containing inhibitor (vildagliptin or saxagliptin) at a concentration of 100×IC50​ for 60 minutes at 37°C. Causality Note: This extended incubation is required to push the equilibrium through the second phase of the biphasic binding process, ensuring >95% formation of the covalent imidate adduct.

  • Rapid Dilution: Dilute the pre-incubated complex 100-fold into the assay buffer containing the Gly-Pro-AMC substrate. The final inhibitor concentration drops to 1×IC50​ , shifting the equilibrium toward dissociation.

  • Continuous Fluorometric Monitoring: Immediately monitor the release of AMC (Excitation: 380 nm, Emission: 460 nm) continuously for 4 hours.

  • Data Fitting & Validation: Plot product formation over time. The non-covalent control will yield a linear steady-state rate immediately. The nitrile inhibitors will yield a curvilinear progress curve. Fit the data to the integrated rate equation for slow-binding inhibition to extract the dissociation rate constant ( koff​ ) and calculate the target residence time ( t1/2​=ln(2)/koff​ ).

Workflow Prep 1. Enzyme & Substrate Prep (Recombinant DPP-4 + AMC-substrate) Incubate 2. Inhibitor Pre-incubation (Form Covalent Complex at 100x IC50) Prep->Incubate Dilute 3. Rapid Jump-Dilution (100-fold dilution into substrate) Incubate->Dilute Measure 4. Continuous Fluorometric Assay (Ex: 380nm / Em: 460nm) Dilute->Measure Kinetics 5. Biphasic Kinetics Analysis (Extract koff and Residence Time) Measure->Kinetics

Figure 2: Fluorogenic jump-dilution experimental workflow for assessing covalent binding kinetics.

Conclusion

The integration of a nitrile group in pharmaceutical design is a masterclass in exploiting sub-angstrom chemical properties for macroscopic clinical gains. By comparing vildagliptin and saxagliptin, we see that the nitrile is not just a structural placeholder; it is an active participant in a reversible covalent dialogue with the target enzyme. Understanding the specific dissociation kinetics—whether driven by hydrolysis or direct cleavage—is paramount for researchers aiming to engineer the next generation of targeted covalent inhibitors.

References
  • Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Covalent Inhibition Mechanism of Antidiabetic Drugs—Vildagliptin vs Saxagliptin Source: ACS Catalysis URL: [Link]

  • Title: DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature Source: Frontiers in Endocrinology URL: [Link]

  • Title: Efficacy and safety of vildagliptin, Saxagliptin or Sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents Source: PubMed Central (NIH) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride proper disposal procedures

Standard Operating Procedure: Proper Disposal and Handling of 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride Operational Mandate & Executive Summary For researchers and drug development professionals, the safe hand...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Disposal and Handling of 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride

Operational Mandate & Executive Summary

For researchers and drug development professionals, the safe handling and disposal of halogenated organic nitriles is a critical operational mandate. 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride presents a unique convergence of hazards: it is an acutely toxic nitrile, a halogenated aromatic compound, and a water-soluble hydrochloride salt[1].

This guide provides a self-validating, step-by-step operational framework for the containment, segregation, and final destruction of this compound. By understanding the chemical causality behind these safety protocols, laboratories can ensure regulatory compliance, protect personnel from inhalation and contact hazards, and prevent environmental contamination.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first deconstruct the chemical properties that dictate its handling requirements. The presence of both a covalently bound chlorine atom on the phenyl ring and an ionic chloride (hydrochloride salt) classifies this compound strictly as a Halogenated Organic Waste .

  • Aerosolization Risk: As a solid crystalline powder, the primary exposure route during accidental spills is inhalation. The compound is classified as a respiratory irritant and is toxic if swallowed.

  • Thermal Degradation Causality: When exposed to high heat or incomplete combustion, the compound's nitrile group and halogenated ring decompose to release highly toxic and corrosive gases, including hydrogen cyanide (HCN), hydrogen chloride (HCl), and nitrogen oxides (NOx)[1]. Therefore, standard drain disposal or low-temperature incineration is strictly prohibited.

Table 1: Quantitative Hazard & Disposal Profile

Property / ParameterSpecification / ClassificationOperational Implication
Chemical Class Halogenated Organic Nitrile (Salt)Must be segregated from non-halogenated waste streams.
Physical State Solid (Powder/Crystalline)High risk of aerosolization; requires wet-wiping or HEPA vacuuming for spills.
Primary Hazards Acute Tox. 3 (Oral), IrritantStrict PPE required (double nitrile gloves, splash goggles).
Incompatible Materials Strong oxidizers, strong acids/basesRisk of exothermic reaction or toxic gas release[1].
Disposal Method High-Temp Incineration (>1000°C)Requires specialized EPA-permitted hazardous waste contractor[2].
Post-Combustion Flue Gas Scrubbing (Caustic)Neutralizes acidic byproducts (HCl, NOx) generated during thermal destruction[3].

Waste Segregation & Disposal Workflow

The following decision matrix outlines the logical relationship between the physical state of the waste and its ultimate disposal pathway.

G Start Waste Generation: 2-Amino-2-(3-chlorophenyl) acetonitrile HCl CheckState Physical State? Start->CheckState SolidWaste Solid Waste (Powder/Crystals) CheckState->SolidWaste Solid LiquidWaste Liquid Waste (Solution/Wash) CheckState->LiquidWaste Dissolved Segregation Segregate as: Halogenated Organic Waste SolidWaste->Segregation LiquidWaste->Segregation PackagingSolid Place in sealed, puncture-proof HDPE container Segregation->PackagingSolid Solid stream PackagingLiquid Collect in vented Halogenated Liquid Waste carboy Segregation->PackagingLiquid Liquid stream Labeling Label: 'Hazardous Waste - Toxic' Contains: Halogenated Nitrile PackagingSolid->Labeling PackagingLiquid->Labeling Disposal Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing Labeling->Disposal

Workflow for the segregation and disposal of halogenated organic nitrile waste.

Experimental Protocols: Spill Response & Containment Methodology

In the event of an accidental release, immediate containment is required to prevent environmental dispersion and personnel exposure. Because the compound is water-soluble and mobile in the environment[1], dry cleanup methods must be executed with extreme care.

Step 1: Evacuation and PPE Donning

  • Action: Evacuate non-essential personnel from the immediate area. Don double nitrile gloves, splash-proof chemical goggles, and a fully-buttoned lab coat.

  • Causality: Double-gloving provides a critical fail-safe. Halogenated compounds can permeate single layers of nitrile over time; the outer glove acts as a sacrificial barrier while the inner glove maintains dermal protection.

Step 2: Containment and Collection

  • Action: Do not use a standard broom or brush. Use a dedicated chemical spill kit. Lightly mist the powder with a compatible inert solvent (e.g., a small amount of water or isopropanol) to suppress dust formation, then sweep up the material using a non-sparking shovel or scoop[1][4].

  • Causality: Dry sweeping aerosolizes the toxic powder, transforming a localized contact hazard into an immediate inhalation hazard. Wetting the powder increases its mass and cohesion, preventing it from becoming airborne.

Step 3: Decontamination

  • Action: Wipe the affected area with damp absorbent pads. Place all used pads, scoops, and contaminated outer gloves into a heavy-duty, sealable disposal bag.

  • Causality: Residual microscopic dust can cross-contaminate future experiments or expose unaware personnel. Thorough wet-wiping ensures complete physical removal of the hydrochloride salt.

Experimental Protocols: Routine Waste Packaging & Disposal

Routine disposal must comply with Environmental Protection Agency (EPA) guidelines for halogenated organic compounds[2].

Step 1: Waste Characterization and Segregation

  • Action: Identify the waste stream. Never mix 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride with non-halogenated organic solvents (e.g., acetone, ethanol).

  • Causality: Mixing halogenated and non-halogenated waste exponentially increases disposal costs, as the entire volume must now be treated as halogenated waste. Furthermore, uncontrolled mixing can lead to incompatible chemical reactions.

Step 2: Primary Packaging

  • Action: Transfer solid waste into a chemically compatible, high-density polyethylene (HDPE) container. For liquid waste (if the compound is dissolved in a solvent), use a designated "Halogenated Organic Waste" carboy with a vented cap. Do not fill liquid containers beyond 75% capacity.

  • Causality: Vented caps prevent over-pressurization from off-gassing. Leaving 25% headspace allows for the thermal expansion of liquids, preventing container rupture during transport.

Step 3: Labeling and Manifesting

  • Action: Affix a hazardous waste label immediately upon adding the first drop or grain of waste. The label must explicitly state "Waste: 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride" and include the primary hazard warnings ("Toxic", "Halogenated").

  • Causality: Generic labels like "Organic Waste" violate EPA regulations and endanger downstream waste handlers who rely on specific chemical identities to determine the correct incineration parameters.

Step 4: Final Destruction via Incineration

  • Action: Transfer the manifested waste to a licensed chemical destruction plant. The required treatment is high-temperature rotary kiln incineration (>1000°C) coupled with flue gas scrubbing[2][4].

  • Causality: High-temperature incineration guarantees >99.99% destruction efficiency of the carbon-halogen bonds, preventing the formation of highly toxic Products of Incomplete Combustion (PICs) like dioxins. The flue gas scrubber (typically a caustic NaOH wash) is mandatory to neutralize the acidic hydrogen chloride (HCl) gas generated during combustion, converting it into harmless saltwater before atmospheric release[3].

References

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University Environmental Health and Safety. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications (NSCEP). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride
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